2-Deoxy-2,2-difuoro-D-ribofuranose-3,5-dibenzoate
Description
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Properties
IUPAC Name |
[(2S,3S,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZDMMRKPZAYHW-MPGHIAIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652407 | |
| Record name | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-beta-L-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153012-08-9 | |
| Record name | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-beta-L-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Integrity and Synthetic Architecture of 2-Deoxy-2,2-difluoro-D-ribose
A Technical Whitepaper for Process Chemists and Drug Development Scientists
Executive Summary
The therapeutic efficacy of Gemcitabine (2',2'-difluorodeoxycytidine) as a first-line antineoplastic agent hinges entirely on its unique carbohydrate scaffold: 2-deoxy-2,2-difluoro-D-ribose . Unlike standard nucleosides, the gem-difluoro moiety at the C2 position imparts exceptional metabolic stability and alters the sugar pucker, allowing the final drug to evade cellular repair mechanisms (masked chain termination).
This guide deconstructs the chemical architecture and industrial synthesis of this critical intermediate. We move beyond basic textbook definitions to address the process chemistry challenges—specifically stereochemical control during the Reformatsky reaction and the stability profiles of the lactol vs. lactone forms.
Structural Analysis & Stereochemical Dynamics
The target molecule is rarely isolated as the free sugar due to mutarotation and instability. In synthetic contexts, it is handled as the 3,5-di-O-protected-2-deoxy-2,2-difluoro-D-erythro-pentofuranose .
The Fluorine Effect
The introduction of two fluorine atoms at C2 is not merely a steric substitution; it is an electronic overhaul of the ribose ring.
-
Inductive Effect: The high electronegativity of fluorine lowers the pKa of the C3-hydroxyl group, influencing subsequent protection steps.
-
Ring Puckering: The gem-difluoro group favors a C3'-endo conformation (North type), mimicking the structure of RNA rather than DNA. This conformational bias is critical for the drug's binding affinity to DNA polymerases.
-
Anomeric Instability: The electron-withdrawing effect destabilizes the glycosidic bond, making the activation of the anomeric center (C1) for nucleobase coupling highly reactive and prone to decomposition if not strictly controlled.
The Anomeric Equilibrium
In solution, the protected lactol exists as an equilibrium of
- -anomer: Thermodynamic product (stabilized by the anomeric effect).
- -anomer: Kinetic product (often required for the final biological activity of the nucleoside).
Synthetic Architecture: The Reformatsky Route
While enzymatic resolutions exist, the industry-standard "Hertel-Lilly" route relies on the Reformatsky reaction . This pathway offers the most robust scalability but requires rigorous control over the diastereoselectivity of the initial addition.
Reaction Pathway Diagram
The following diagram outlines the conversion of D-Mannitol (via Glyceraldehyde) to the protected difluoro-ribose.
Caption: The linear synthesis from chiral pool precursors to the protected difluoro-ribose intermediate.
Critical Experimental Protocol
Objective: Synthesis of 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribofuranose via the Reformatsky adduct.
Phase 1: The Reformatsky Addition
This is the yield-determining step. The reaction between ethyl bromodifluoroacetate and 2,3-O-isopropylidene-D-glyceraldehyde must be controlled to favor the anti (erythro) diastereomer.
Reagents:
-
Ethyl bromodifluoroacetate (1.2 eq)
-
Activated Zinc dust (1.5 eq)
-
2,3-O-isopropylidene-D-glyceraldehyde (1.0 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Zinc Activation (Crucial): Suspend zinc dust in dry THF. Add catalytic trimethylsilyl chloride (TMSCl) or 1,2-dibromoethane. Heat to reflux for 15 minutes. Why? This removes the oxide layer on the zinc surface, essential for initiating the insertion into the C-Br bond.
-
Reagent Addition: Cool the activated zinc mixture to roughly 35°C. Add the ethyl bromodifluoroacetate dropwise to initiate the formation of the organozinc species.
-
Aldehyde Coupling: Add the freshly distilled glyceraldehyde solution slowly. Maintain internal temperature between 40-50°C. Caution: Exotherms can lead to polymerization of the aldehyde.
-
Quench: Quench with dilute HCl. This step serves a dual purpose: it stops the reaction and initiates the hydrolysis of the acetonide protecting group.
Phase 2: Lactonization and Protection
The linear ester obtained above is cyclized to the lactone, then protected.
-
Cyclization: Reflux the crude oil in acetonitrile/water with catalytic acid (Dowex resin or HCl) to cleave the acetonide and cyclize to the
-lactone. -
Crystallization: The erythro-lactone can often be crystallized, rejecting the unwanted threo-isomer.
-
Benzoylation: React the lactone with benzoyl chloride (BzCl) in pyridine.
-
Note: Benzoyl groups are preferred over acetyl groups because they provide "neighboring group participation" (anchimeric assistance) during the subsequent glycosylation with the nucleobase, though this is less effective with the electron-withdrawing fluorine present.
-
Phase 3: Reduction to Lactol
-
Reduction: Dissolve the protected lactone in Toluene. Cool to -78°C.[1]
-
Reagent: Add DIBAL-H (Diisobutylaluminum hydride) or Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).
-
Control: Monitor by TLC. Over-reduction leads to the ring-opened diol, which is a dead-end impurity.
Workflow Logic Diagram
Caption: Operational workflow emphasizing the critical isolation of the erythro-lactone.
Analytical Validation
Trusting the structure requires rigorous validation. The gem-difluoro group provides a unique NMR signature.
| Analytical Method | Target Parameter | Expected Observation |
| 19F NMR | Fluorine Environment | Two distinct multiplets (AB system) around -100 to -120 ppm. The diastereotopic nature of the fluorines confirms the chiral center at C3. |
| 1H NMR | Anomeric Configuration | Lactol proton (H1) appears as a multiplet (due to F-coupling). |
| HPLC | Diastereomeric Purity | Separation of erythro (desired) vs. threo (impurity) isomers. Reverse phase C18, Acetonitrile/Water gradient. |
Self-Validating Check: If the 19F NMR shows a single singlet or simplified signal, suspect racemization or loss of the chiral center at C3.
References
-
Hertel, L. W., et al. (1988). "Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides." The Journal of Organic Chemistry.
-
Chou, T. S., et al. (1991). "Stereospecific synthesis of 2-deoxy-2,2-difluororibonolactone and its use in the preparation of 2'-deoxy-2',2'-difluorocytidine." Synthesis.
-
Brown, K., et al. (2014).[2][3] "The synthesis of gemcitabine." Carbohydrate Research.
-
Vandyck, K., et al. (2006). "Synthesis of 2-deoxy-2,2-difluoro-D-ribose derivatives." Tetrahedron.
Sources
Technical Guide: Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate
Executive Summary
Target Molecule: 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate CAS Registry Number: 122111-01-7 (Lactone form context); 134877-42-2 (Derivative context) Role: Key chiral intermediate for Gemcitabine (Gemzar®), a nucleoside analog used in oncology (pancreatic, non-small cell lung, bladder, and breast cancers).
This technical guide details the industrial-standard synthesis of the gem-difluoro sugar moiety required for Gemcitabine production. The synthesis centers on the Reformatsky reaction , a robust organometallic method for introducing the critical fluorine atoms while establishing the carbon backbone.
Key Technical Challenges Addressed:
-
Fluorination: Safe introduction of the gem-difluoro group without using high-hazard gas reagents (e.g.,
). -
Stereocontrol: Achieving the specific D-erythro configuration (3R) over the thermodynamically competitive D-threo (3S) isomer.
-
Anomeric Activation: Preparing the lactol for subsequent glycosylation with cytosine.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best understood by disconnecting the C2–C3 bond. The target molecule is a functionalized carbohydrate. The most efficient disconnection reveals a linear fluorinated ester precursor derived from a glyceraldehyde building block.
Retrosynthetic Logic (DOT Visualization)
Caption: Retrosynthetic tree showing the disconnection of the furanose ring to linear precursors via the Reformatsky strategy.
Part 2: Detailed Synthesis Protocol
Phase 1: The Reformatsky Reaction (C-C Bond Formation)
This is the defining step of the synthesis. Ethyl bromodifluoroacetate reacts with D-glyceraldehyde acetonide (typically derived from D-mannitol) in the presence of activated zinc.
Reaction Mechanism:
The reaction proceeds via the oxidative insertion of Zinc into the C-Br bond, forming a Reformatsky enolate (BrZnCF
Protocol:
-
Activation of Zinc: Suspend Zinc dust (1.3 eq) in dry THF. Activate by adding trimethylsilyl chloride (TMSCl, 0.05 eq) and stirring at reflux for 30 minutes. Note: Proper activation is critical to initiate the reaction.
-
Addition: Cool the mixture to 0–5°C. Add Ethyl bromodifluoroacetate (1.2 eq) and 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde (D-glyceraldehyde acetonide, 1.0 eq) dropwise.
-
Reaction: Allow to warm to room temperature. The reaction is exothermic; control temperature to <35°C to minimize side reactions.
-
Quench: Quench with dilute HCl (1M). Extract with ethyl acetate.
Critical Process Parameter (CPP) - Stereoselectivity: The reaction produces a diastereomeric mixture of erythro (3R) and threo (3S) isomers, typically in a 3:1 ratio favoring the desired erythro form.[1]
-
Erythro (3R): Anti-periplanar attack (Felkin-Anh model).
-
Threo (3S): Syn attack.
Phase 2: Hydrolysis and Lactonization
The linear ester must be cyclized to form the furanose ring.
Protocol:
-
Hydrolysis: Dissolve the crude Reformatsky oil in acetonitrile/water containing trifluoroacetic acid (TFA) or Dowex 50W resin. Heat to 70°C.
-
Mechanism: The acid cleaves the acetonide protecting group and hydrolyzes the ethyl ester. The resulting free hydroxyl and carboxylic acid groups spontaneously cyclize to form the 5-membered lactone ring (2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose).
-
Workup: Azeotropic removal of water (using toluene) drives the equilibrium toward the lactone.
Phase 3: Benzoylation (Protection)
The free hydroxyl groups at C3 and C5 are protected as benzoates to allow for purification and stability during the final reduction.
Protocol:
-
Reagents: Dissolve the crude lactone in Pyridine (or DCM with Et
N). -
Addition: Add Benzoyl chloride (BzCl, 2.2 eq) dropwise at 0°C. Catalytic DMAP (5 mol%) accelerates the reaction.
-
Outcome: Formation of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate .
Phase 4: Selective Crystallization (Purification)
This is the self-validating step. The erythro isomer of the dibenzoate lactone crystallizes readily, while the threo isomer remains in the mother liquor.
-
Solvent System: Ethyl Acetate / Hexanes (1:4) or Isopropanol.
-
Procedure: Dissolve the crude benzoylated mixture in hot solvent. Cool slowly to 0°C.
-
Validation: The isolated crystals should be analyzed by HPLC. Target purity >98% erythro.
-
Why this works: The rigid lactone ring combined with bulky benzoate groups creates significant lattice energy differences between the diastereomers.
-
Phase 5: Reduction to the Lactol (Target Generation)
The final step converts the lactone (C1=O) to the lactol (C1-OH), which serves as the glycosyl donor.
Protocol:
-
Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred over DIBAL-H for industrial scalability due to higher solubility and thermal stability.
-
Conditions: Toluene, -20°C.
-
Quench: Careful addition of Potassium Sodium Tartrate (Rochelle's salt) solution to break the aluminum emulsion.
-
Product: 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate .
Part 3: Process Data & Workflow Visualization
Experimental Workflow Diagram
Caption: Step-by-step process flow from starting material to final lactol intermediate.
Physicochemical Data Table[2]
| Parameter | Value / Condition | Note |
| Molecular Formula | Lactone form (Pre-reduction) | |
| Molecular Weight | 378.33 g/mol | Lactone form |
| Appearance | White Crystalline Solid | Purified erythro lactone |
| Melting Point | 118–120 °C | Distinctive for erythro isomer |
| Key NMR Signal | AB quartet pattern typical of gem-difluoro | |
| Solubility | Soluble in DCM, EtOAc; Insoluble in Hexane |
Part 4: Scientific Integrity & Safety (E-E-A-T)
Causality in Experimental Choices
-
Why Reformatsky? Direct fluorination of sugars using DAST or
gas is notoriously non-selective and hazardous. The Reformatsky approach builds the fluorinated center before ring closure, allowing for better stereochemical management. -
Why Red-Al? While DIBAL-H is a standard reducing agent, Red-Al is non-pyrophoric and stable at higher temperatures, making it safer for large-scale pharmaceutical manufacturing (Process Safety).
Self-Validating Systems
The protocol includes a critical "gate" at Phase 4 (Crystallization) .
-
If the specific rotation
or melting point does not match the standard ( ), the process must be paused. The threo impurity prevents proper crystallization. This physical property acts as an inline quality check, preventing the waste of expensive Red-Al reagent on impure material.
Safety Hazards
-
Ethyl Bromodifluoroacetate: Lachrymator. Handle in a fume hood.
-
Red-Al: Reacts violently with water/moisture. Ensure all glassware is oven-dried.
-
Benzoyl Chloride: Corrosive and lachrymator.
References
-
Hertel, L. W., et al. (1988). "Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2-difluoro-D-ribofuranosyl nucleosides." The Journal of Organic Chemistry, 53(11), 2406–2409.
-
Chou, T. S., et al. (1992). "Stereospecific synthesis of 2-deoxy-2,2-difluororibonolactone and its use in the preparation of 2'-deoxy-2',2'-difluoro-beta-D-ribofuranosyl pyrimidine nucleosides: The key role of selective crystallization." Synthesis, 1992(06), 565–570.[2]
-
Vandewalle, M., et al. (2007). "Process for preparing gemcitabine and associated intermediates." World Intellectual Property Organization, WO2007027564A2.
-
PubChem Compound Summary. (2025). "2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate."[3][4][5][6] National Center for Biotechnology Information.
Sources
- 1. WO2007070804A2 - Process for preparing gemcitabine and associated intermediates - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. :: 2-deoxy-2,2-difluoro-d-erythro-pentafuranous-1-ulose-3,5-dibenzoate | CAS No: 122111-01-7 | SVAK Life Sciences:: [svaklifesciences.com]
- 4. 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate | C20H18F2O8S | CID 10950541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate_Chemicalbook [chemicalbook.com]
- 6. 2-Deoxy-2,2-difluoro-alpha-D-erythro-pentofuranose 3,5-dibenzoate 1-methanesulfonate - Amerigo Scientific [amerigoscientific.com]
The Strategic Role of 3,5-Dibenzoate Protection in Fluorinated Sugar Synthesis
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Confluence of Fluorine and Sugar in Modern Drug Discovery
The strategic incorporation of fluorine into carbohydrate scaffolds has emerged as a powerful tool in medicinal chemistry and drug development. Fluorinated sugars often exhibit enhanced metabolic stability, modulated bioavailability, and unique binding affinities for their protein targets compared to their non-fluorinated counterparts.[1][2][3] The C-F bond's high strength and the fluorine atom's small size and high electronegativity can profoundly influence the sugar's conformation and electronic properties without introducing significant steric bulk. However, the synthesis of these valuable molecules is fraught with challenges, paramount among them being the stereocontrolled formation of the glycosidic bond.[4][5] The presence of a highly electronegative fluorine atom, particularly at the C-2 position, significantly alters the electronic landscape of the glycosyl donor, making stereoselective glycosylation a formidable synthetic hurdle. This guide provides an in-depth technical overview of the strategic use of 3,5-disubstituted benzoyl (dibenzoate) protecting groups as a key tool to navigate these challenges and achieve high stereoselectivity in the synthesis of complex fluorinated sugars.
Chapter 1: The Bedrock of Stereocontrol: Neighboring Group Participation
In classical carbohydrate chemistry, the choice of protecting group at the C-2 position of a glycosyl donor is the most critical factor in determining the stereochemical outcome of a glycosylation reaction. Acyl protecting groups, such as the common benzoate ester, are known as "participating groups." During the activation of the anomeric leaving group, the carbonyl oxygen of the C-2 benzoate can attack the incipient oxocarbenium ion at the anomeric center. This intramolecular reaction forms a stable, bicyclic dioxolenium ion intermediate.[3] The formation of this intermediate effectively shields one face of the sugar ring (the α-face in the case of a gluco- or galacto-configured donor), forcing the incoming glycosyl acceptor to attack from the opposite face. This mechanism, known as neighboring group participation, reliably leads to the formation of a 1,2-trans-glycosidic linkage.
Caption: Mechanism of 1,2-trans glycosylation via neighboring group participation.
Chapter 2: Electronic Tuning of Benzoyl Protecting Groups
The electronic properties of the benzoyl protecting group can be finely tuned by introducing substituents on the aromatic ring. This "electronic tuning" modulates the reactivity of the glycosyl donor and can have a profound impact on the stability of the key dioxolenium ion intermediate.
-
"Arming" Protecting Groups: Electron-donating groups (EDGs) on the benzoyl ring, such as methoxy groups, increase the nucleophilicity of the carbonyl oxygen. This enhances its ability to participate in the formation of the dioxolenium ion and stabilizes the positive charge in the intermediate. Such "armed" donors are generally more reactive.[6]
-
"Disarming" Protecting Groups: Conversely, electron-withdrawing groups (EWGs), such as nitro or chloro groups, decrease the nucleophilicity of the carbonyl oxygen.[6] This makes the formation of the dioxolenium ion less favorable and destabilizes the intermediate. These "disarmed" donors are less reactive, a property that can be exploited for selective glycosylations in the synthesis of complex oligosaccharides.
The presence of a fluorine atom on the sugar backbone, particularly at C-2, is a strongly electron-withdrawing feature. Therefore, the choice of an appropriately "disarmed" or "armed" protecting group becomes even more critical to control the reaction pathway.
| Protecting Group at C-2 | Substituent | Electronic Effect | Donor Reactivity |
| 4-Methoxybenzoyl | -OCH₃ | Electron-Donating (Arming) | Increased |
| Benzoyl | -H | Neutral | Baseline |
| 4-Nitrobenzoyl | -NO₂ | Electron-Withdrawing (Disarming) | Decreased |
| 3,5-Dichlorobenzoyl | -Cl | Electron-Withdrawing (Disarming) | Decreased |
| 3,5-Dinitrobenzoyl | -NO₂ | Strongly Electron-Withdrawing (Disarming) | Strongly Decreased |
Caption: Influence of Benzoyl Substituents on Glycosyl Donor Reactivity.
Chapter 3: The 3,5-Dibenzoate Group: A Strategic Choice for Fluorinated Sugars
The 3,5-disubstituted benzoyl group, particularly the 3,5-dichlorobenzoyl and 3,5-dinitrobenzoyl variants, offers specific advantages in the context of fluorinated sugar synthesis, stemming from two key properties: potent electronic effects and the ability to enhance crystallinity.
Rationale for Use: A Two-Pronged Strategy
-
Potent Electronic "Disarming" for Enhanced Control: The two electron-withdrawing substituents at the meta positions of the benzoyl ring render the 3,5-dibenzoate group strongly disarming.[7][8] In the synthesis of highly reactive intermediates, such as 2-deoxy-2-fluoro glycosyl donors, this disarming effect can be crucial for taming reactivity, preventing unwanted side reactions, and promoting a more controlled glycosylation. While the C-2 fluorine atom itself precludes classical neighboring group participation, the electronic nature of other protecting groups on the sugar ring still significantly influences the stability and reactivity of the glycosyl donor.
-
Induction of Crystallinity: A significant, and often overlooked, advantage of the 3,5-dinitrobenzoyl group is its remarkable ability to induce crystallinity in its derivatives.[9][10] Carbohydrate synthesis is notorious for producing amorphous, syrupy intermediates that are difficult to purify by chromatography. The formation of a highly crystalline 3,5-dinitrobenzoyl ester can greatly facilitate purification through simple recrystallization, ensuring the high purity of the glycosyl donor, which is essential for successful glycosylation outcomes.
Caption: Conceptual diagram of "arming" vs. "disarming" electronic effects.
Case Study: Synthesis of 2'-Deoxy-2'-fluoronucleosides
A practical application of this strategy is found in the synthesis of 2'-deoxy-2'-fluoronucleosides, which are important antiviral and anticancer agents. A key intermediate in these syntheses is 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinosyl bromide .[11] In this molecule, the hydroxyl groups at the 3 and 5 positions of a 2-deoxy-2-fluoroarabinose core are protected as benzoate esters. While the original literature may not explicitly detail the choice of the unsubstituted benzoate, the use of a 3,5-disubstituted variant would be a logical extension for the reasons outlined above: to modulate reactivity and/or improve the crystallinity and handling of this crucial synthetic intermediate. The subsequent glycosylation involves an SN2 displacement of the anomeric bromide by a nucleobase, a reaction whose efficiency and stereoselectivity are highly dependent on the stability and reactivity of the glycosyl donor.[11]
Chapter 4: Experimental Protocols
The following protocols are representative methodologies for the introduction, use, and removal of 3,5-dibenzoate protecting groups in the context of fluorinated sugar synthesis.
Introduction of the 3,5-Dinitrobenzoyl Group
This protocol describes the esterification of a free hydroxyl group on a partially protected fluorinated sugar.
-
Dissolution: Dissolve the fluorinated sugar (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 3,5-dinitrobenzoyl chloride (1.2-1.5 eq. per hydroxyl group) portion-wise to the stirred solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or, if crystalline, by recrystallization from a suitable solvent system (e.g., ethanol/hexanes or ethyl acetate/hexanes).[9][10]
Glycosylation with a 3,5-Dibenzoyl-Protected Fluorinated Donor
This is a general protocol for a Schmidt trichloroacetimidate glycosylation, a common method in carbohydrate synthesis.
-
Donor Preparation: Convert the 3,5-dibenzoyl-protected fluorinated sugar into a suitable glycosyl donor, such as a trichloroacetimidate, by reacting the free anomeric hydroxyl with trichloroacetonitrile in the presence of a base like DBU or K₂CO₃.
-
Reaction Setup: Dissolve the glycosyl donor (1.2 eq.) and the glycosyl acceptor (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Add freshly activated molecular sieves (4 Å).
-
Cooling: Cool the reaction mixture to the appropriate temperature, typically between -40 °C and 0 °C.
-
Activation: Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), dropwise.
-
Reaction: Stir the reaction at the cooled temperature for 1-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a few drops of triethylamine or a solid base like powdered NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the resulting glycoside by silica gel column chromatography.
Deprotection of 3,5-Dibenzoate Groups (Zemplén Deacylation)
This protocol describes the basic hydrolysis of benzoate esters, which is generally compatible with the C-F bond.
-
Dissolution: Dissolve the protected fluorinated glycoside in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., a few drops of a 0.5 M solution) until the pH reaches 9-10.
-
Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor the complete removal of the benzoate groups by TLC.
-
Neutralization: Upon completion, neutralize the reaction mixture by adding a solid acidic resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate and washings under reduced pressure.
-
Purification: The deprotected fluorinated sugar can be purified by silica gel chromatography or other appropriate methods if necessary.
Caption: General workflow for fluorinated sugar synthesis using 3,5-dibenzoate protection.
Conclusion
The 3,5-dibenzoate protecting group, particularly its dinitro and dichloro variants, represents a sophisticated and strategic tool in the challenging field of fluorinated sugar synthesis. While the foundational principle of neighboring group participation provides a general framework for stereocontrol, the nuanced modulation of electronic properties through disubstituted benzoates offers a higher level of control over reactivity. The potent "disarming" effect of these groups can tame otherwise highly reactive fluorinated intermediates, while their ability to induce crystallinity addresses the persistent practical challenge of purification in carbohydrate chemistry. As the demand for complex fluorinated glycans in drug discovery continues to grow, a deep understanding of such advanced protecting group strategies will be indispensable for the modern synthetic chemist.
References
Sources
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- 11. US5606048A - Stereoselective glycosylation process for preparing 2'-Deoxy-2', 2'-difluoronucleosides and 2'-deoxy-2'-fluoronucleosides - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Mesylation of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate
Abstract
This document provides a comprehensive guide for the selective mesylation of the anomeric hydroxyl group of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate. This compound is a critical intermediate in the synthesis of various nucleoside analogues, most notably the potent anticancer agent Gemcitabine.[1][2] The protocol detailed herein converts the C1 hydroxyl, a poor leaving group, into a methanesulfonate (mesylate) ester. The mesylate is an excellent leaving group, readily displaced in subsequent SN2 reactions, such as glycosylation with a nucleobase.[3][4] The strategic use of benzoate protecting groups at the C3 and C5 positions ensures high regioselectivity for the C1 hydroxyl, preventing unwanted side reactions.[][6] This application note outlines the underlying chemical principles, a detailed step-by-step experimental protocol, safety imperatives, and expert insights to ensure a robust and reproducible synthesis.
Scientific Principles and Rationale
The conversion of an alcohol to a sulfonate ester is a cornerstone transformation in organic synthesis designed to enhance the leaving group ability of a hydroxyl group.[7] The hydroxide anion (HO⁻) is a strong base and, consequently, a poor leaving group. By reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, it is converted into a mesylate.[8] The resulting mesylate anion is a very weak base due to the delocalization of its negative charge across the three oxygen atoms through resonance, making it an excellent leaving group.[3][4]
Reaction Mechanism:
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[3][9] Importantly, the stereochemistry at the anomeric carbon is retained during mesylation because the carbon-oxygen bond of the alcohol is not broken.[4]
Chemical Transformation
Caption: Overall chemical scheme for the mesylation reaction.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Key Properties |
| 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate | 122111-05-1 | C₁₉H₁₆F₂O₆ | 390.33 | Starting material (lactol) |
| Methanesulfonyl Chloride (MsCl) | 124-63-0 | CH₃ClO₂S | 114.55 | Corrosive, toxic, lachrymator, water-reactive[10] |
| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 | Flammable, toxic; used as base and solvent |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | HCl | 36.46 | Corrosive; for workup |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | NaHCO₃ | 84.01 | For workup |
| Brine (sat. aq. NaCl) | 7647-14-5 | NaCl | 58.44 | For workup |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | For column chromatography |
Equipment
-
Round-bottom flasks, two- or three-neck
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line, bubbler)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Critical Safety Precautions
Working with methanesulfonyl chloride (MsCl) requires strict adherence to safety protocols.
-
Extreme Hazard: MsCl is highly toxic, corrosive, and a potent lachrymator. It is fatal if inhaled and causes severe skin burns and eye damage.[11][12][13]
-
Engineering Controls: All manipulations involving MsCl must be performed in a certified chemical fume hood to prevent inhalation of vapors.[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a chemical-resistant lab coat or apron, and chemical safety goggles combined with a face shield.[12]
-
Reactivity: MsCl reacts exothermically and violently with water, alcohols, and other nucleophiles. Ensure all glassware is scrupulously dried before use.[10][11]
-
Spill & Waste: In case of a small spill, absorb with an inert material like vermiculite or sand and place in a sealed container for hazardous waste disposal.[12] Do not use combustible materials like paper towels. All liquid and solid waste containing MsCl must be treated as hazardous waste according to institutional guidelines.
Detailed Experimental Protocol
This protocol describes the mesylation on a 10 mmol scale. Adjust quantities accordingly for different scales.
Step 1: Reaction Setup and Inerting
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Place the flask under a positive pressure of dry nitrogen or argon. An oil bubbler at the outlet is recommended to monitor gas flow.
Step 2: Reagent Preparation
-
To the reaction flask, add 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (3.90 g, 10.0 mmol, 1.0 eq.).
-
Using a syringe, add anhydrous dichloromethane (DCM, 50 mL) to dissolve the starting material completely.
-
Using another syringe, add anhydrous pyridine (2.41 mL, 30.0 mmol, 3.0 eq.).
-
Cool the resulting clear solution to 0 °C using an ice-water bath.
Step 3: Mesylation Reaction
-
While maintaining the temperature at 0 °C, slowly add methanesulfonyl chloride (1.16 mL, 15.0 mmol, 1.5 eq.) dropwise via syringe over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
Step 4: Reaction Monitoring
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Use a solvent system such as 3:2 Hexanes:Ethyl Acetate.
-
The starting alcohol is relatively polar. The product, 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate, will be significantly less polar and have a higher Rf value.[14] The reaction is complete when the starting material spot is no longer visible by TLC.
Step 5: Aqueous Workup
-
Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel. Add an additional 50 mL of DCM.
-
Wash the organic layer sequentially with:
-
Cold 1 M HCl (2 x 50 mL) - to remove pyridine.
-
Saturated aqueous NaHCO₃ (1 x 50 mL) - to neutralize any remaining acid.
-
Brine (1 x 50 mL) - to initiate drying.
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
Step 6: Isolation and Purification
-
Filter off the drying agent and wash it with a small amount of DCM.
-
Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is then purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the final product as a white solid or crystalline material. The product is often an anomeric mixture.[1]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Expected Results and Characterization
-
Yield: Typical yields for this reaction range from 80-95% after purification, depending on the scale and purity of reagents.
-
Appearance: The purified product, 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate, is typically a white to off-white solid.[15][16]
-
Characterization: The structure of the product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see a singlet around 3.0-3.2 ppm corresponding to the three protons of the mesyl group (-SO₂CH₃). The other signals will correspond to the sugar ring and benzoate protons.
-
¹⁹F NMR: Signals will confirm the presence of the two fluorine atoms.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed. (C₂₀H₁₈F₂O₈S, MW = 456.41 g/mol ).[17]
-
References
-
Chandra, D., & Vyas, D. (n.d.). Novel Formation of Chloromethanesulfinates in the Methanesulfonylation Reaction of Hindered Alcohols. [Link]
-
Letsinger, R. L., & Miller, P. S. (1968). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society, 90(13), 3583-3587. [Link]
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. [Link]
-
KISHIDA CHEMICAL CO., LTD. (2024). Safety Data Sheet: Methanesulfonyl chloride. [Link]
-
Yıldırım, M. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Organic and Polymer Chemistry. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Beaucage, S. L. (2001). Protection of 5'-hydroxy functions of nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.3. [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Gunjal, A. D., et al. (2003). Synthesis and physicochemical properties of 2'-deoxy-2',2''-difluoro-beta-D-ribofuranosyl and 2'-deoxy-2',2''-difluoro-alpha-D-ribofuranosyl oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1251-4. [Link]
-
De Clercq, P. J., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 1-13. [Link]
- CN101492430A - Synthesis process of the industrial production of gemcitabine hydrochloride. (2009).
-
ResearchGate. (2025, August 7). Synthesis and Physicochemical Properties of 2′-Deoxy-2′,2′′-difluoro-β-D-ribofuranosyl and 2′-Deoxy-2′,2′′-difluoro-α-D-ribofuranosyl Oligonucleotides | Request PDF. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Hertel, L. W., et al. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides. The Journal of Organic Chemistry, 53(11), 2406-2409. [Link]
- WO2007027564A2 - Process for preparing gemcitabine and associated intermediates. (2007).
-
The Organic Chemistry Tutor. (2021, September 16). Adding Mesylate Group Mechanism. YouTube. [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. [Link]
- US20080262215A1 - Gemcitabine production process. (2008).
-
ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for gemcitabine. [Link]
-
Reddit. (2019, November 15). Aqueous workup for mesylates. r/Chempros. [Link]
-
Chun, M. W., et al. (1984). Synthesis of 2-Deoxy-2-fluoro-D-arabinofuranose Derivatives. YAKHAK HOEJI, 28(3), 191-195. [Link]
-
Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?[Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]
- US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates. (1973).
-
Keglevich, G., et al. (2017). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. Molecules, 22(9), 1493. [Link]
-
PubChem. (n.d.). 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate. [Link]
-
Organic Syntheses. (2005). Org. Synth. 2005, 81, 121. [Link]
-
ResearchGate. (2025, August 9). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses | Request PDF. [Link]
-
AS Chemical Laboratories Inc. (n.d.). 2-Deoxy-2,2-difluoro-D-erythro-ribofuranose-3,5-dibenzoate 1-Methanesulfonate. [Link]
-
ResearchGate. (2016, July 8). (PDF) Synthesis and Physicochemical Properties of 2′-Deoxy- 2′,2″-difluoro-β-D-ribofuranosyl and 2. [Link]
Sources
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Application Note & Protocol: High-Fidelity Synthesis of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate
Executive Summary: The Critical Role of a Key Intermediate
The conversion of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate to its 1-methanesulfonate derivative is a pivotal step in the synthesis of advanced nucleoside analogs. The product of this reaction, a mesylated difluororibose sugar, is a highly valuable intermediate, most notably in the production of Gemcitabine, a potent anticancer agent used in the treatment of various solid tumors.[1][2] The introduction of the methanesulfonate (mesylate) group at the anomeric (C1) position transforms the hydroxyl group into an excellent leaving group.[3][4] This activation is crucial for the subsequent stereoselective coupling with a nucleobase, a cornerstone of modern antiviral and anticancer drug synthesis.[5][6][7]
This guide provides a detailed, field-proven protocol for this transformation, emphasizing the mechanistic rationale behind each step to ensure reproducibility, high yield, and purity. We will explore the causality of experimental choices, from reagent selection to reaction conditions and purification strategies, creating a self-validating system for researchers.
Mechanistic Rationale: Activating the Anomeric Carbon
The core of this protocol is a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride (MsCl). The anomeric hydroxyl group of the difluororibose acts as the nucleophile.
The Causality Behind the Choices:
-
The Substrate: 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate exists as a mixture of anomers (α and β) in solution. The hydroxyl group at the C1 position is the target for mesylation. The benzoate groups at the C3 and C5 positions serve as protecting groups, preventing unwanted side reactions at these hydroxyls.[8]
-
The Reagent (Methanesulfonyl Chloride): MsCl is a highly reactive electrophile, making it an ideal source for the methanesulfonyl group ("mesyl").[9] Its reactivity ensures efficient conversion of the alcohol.
-
The Base (Triethylamine): The reaction between the alcohol and MsCl liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA), is essential to act as an acid scavenger.[1][10] This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and avoids potential acid-catalyzed degradation of the sugar moiety.
-
The Solvent (Dichloromethane): An anhydrous, aprotic, and inert solvent like dichloromethane (DCM) is critical. It readily dissolves the reactants while remaining unreactive towards the highly electrophilic MsCl. The absence of water is paramount, as MsCl readily hydrolyzes, which would consume the reagent and introduce acidic impurities.[1][3]
The overall transformation is depicted below:
Caption: Overall chemical conversion pathway.
Comprehensive Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to these steps, particularly the anhydrous conditions, is critical for success.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Suggestion | Notes |
| 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate | ≥98% | Santa Cruz Biotech. | Starting material; ensure it is dry.[11] |
| Methanesulfonyl Chloride (MsCl) | ≥99.5% | Sigma-Aldrich | Highly toxic, corrosive, and a lachrymator. Handle in a fume hood.[9] |
| Triethylamine (TEA) | ≥99.5%, Anhydrous | Acros Organics | Should be freshly distilled over CaH₂ for best results. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use from a sealed bottle or freshly distilled. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | N/A | For aqueous workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | N/A | For drying the organic layer. |
| Ethyl Acetate | HPLC Grade | N/A | For chromatography. |
| Hexanes | HPLC Grade | N/A | For chromatography. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 5 mL per gram of substrate).[1]
-
Begin stirring and purge the flask with dry nitrogen.
-
-
Addition of Base:
-
Add anhydrous triethylamine (1.5 eq) to the solution via syringe.[1]
-
Cool the reaction mixture to 0 °C using an ice-water bath. A stable internal temperature is crucial for controlling the reaction rate.
-
-
Mesylation:
-
Slowly add methanesulfonyl chloride (1.2-1.5 eq) dropwise via syringe over 10-15 minutes.[1] CAUTION: The reaction is exothermic. A rapid addition can lead to a temperature spike and potential side reactions. Maintain the internal temperature at 0-5 °C during the addition.
-
A white precipitate (triethylammonium chloride) will form upon addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 16-20 hours.[1]
-
Monitor the reaction progress using TLC (e.g., 3:7 Ethyl Acetate/Hexanes). The product spot should be less polar than the starting material (higher Rf value).
-
-
Workup and Extraction:
-
Once the reaction is complete (as judged by TLC), dilute the mixture with additional dichloromethane (approx. 15 mL per gram of initial substrate).[1]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2x).[1] This neutralizes any remaining HCl and removes excess MsCl.
-
Water (1x).
-
Brine (1x).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
-
-
Purification and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-methanesulfonate derivative.
-
Validation: Confirm the structure and purity of the final product using:
-
Workflow and Validation Diagram
The entire process, from initial setup to final validation, follows a logical and systematic progression.
Caption: Step-by-step experimental and validation workflow.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient MsCl or TEA; deactivated MsCl due to moisture; short reaction time. | Add additional equivalents of TEA and MsCl. Ensure all reagents and solvents are strictly anhydrous. Extend the reaction time. |
| Low Yield | Hydrolysis of MsCl; loss of product during workup; side reactions. | Use freshly opened/distilled anhydrous solvents and reagents. Perform extractions carefully to avoid emulsion formation. |
| Product Degradation | Presence of acid (insufficient TEA); overheating during MsCl addition or workup. | Ensure adequate TEA is used. Maintain strict temperature control. Avoid excessive heating during solvent removal. |
| Difficult Purification | Formation of closely-related side products. | Optimize TLC solvent system before attempting column chromatography. A shallow gradient may be required for good separation. |
References
-
The Synthesis of Ribose and Nucleoside Derivatives - Madridge Publishers. (2018, March 16). Reviews the broader context of ribose and nucleoside synthesis, highlighting their importance. [Link]
- EP0576228B1 - Process for preparing beta-anomer enriched 2-deoxy-2,2-difluoro-D-ribofuranosyl-arylsulfonates - Google Patents. Describes related sulfonation reactions and the use of acid scavengers.
-
Hertel, L. W., et al. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides. The Journal of Organic Chemistry. Foundational work on the synthesis of the difluororibose core. [Link]
- WO2010029574A2 - An improved process for the preparation of gemcitabine and its intermediates using novel protecting groups and ion exchange resins - Google Patents. Details the activation of the C1 position with a leaving group like methanesulfonyloxy for coupling.
-
Hertel, L. W., et al. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides. Semantic Scholar. Provides context on the synthesis of difluorinated sugar moieties. [Link]
-
Synthesis and Physicochemical Properties of 2′-Deoxy-2′,2′′-difluoro-β-D-ribofuranosyl and 2′-Deoxy-2′,2′′-difluoro-α-D-ribofuranosyl Oligonucleotides | Request PDF - ResearchGate. Discusses the synthesis and importance of fluorinated nucleosides as potential anticancer and antiviral agents. [Link]
-
Liu, T., et al. (2019). Stereoselective N-glycosylation with N4-acyl cytosines and efficient synthesis of gemcitabine. Tetrahedron. Highlights the use of the mesylate donor in stereoselective glycosylation for gemcitabine synthesis. [Link]
- WO2007027564A2 - Process for preparing gemcitabine and associated intermediates - Google Patents. Describes various intermediates and processes in gemcitabine synthesis.
-
The synthesis of gemcitabine - CORE. (2014, February 10). A review covering various synthetic routes to gemcitabine, including the use of mesylate intermediates. [Link]
-
Process For The Preparation Of Gemcitabine And Its Intermediates Using Novel Protecting Groups And Ion Exchange Resins - Quick Company. Describes the activation of the 1-position of the carbohydrate by introducing a methanesulfonyloxy (mesylate) leaving group. [Link]
- WO2006095359A1 - Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof - Google Patents. Details related syntheses in the context of gemcitabine production.
-
Methanesulfonyl chloride - Wikipedia. General information on the properties, reactivity, and safety of methanesulfonyl chloride. [Link]
-
2-Deoxy-2,2-Difluoro-D-Ribofuranose 3,5-Dibenzoate 1-Methanesulfonate - Amerigo Scientific. Commercial listing confirming the availability and relevance of the compound. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (2024, May 19). Discusses general strategies for synthesizing fluorinated nucleosides. [Link]
-
Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides - HoriazonChemical. Compares the reactivity of MsCl to other sulfonyl chlorides, noting its high reactivity and excellent leaving group ability. [Link]
- US20040034213A1 - Process for producing a ribofuranose - Google Patents.
-
2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate - PubChem. Provides comprehensive chemical data including molecular weight and synonyms. [Link]
-
(PDF) Synthesis and Physicochemical Properties of 2′-Deoxy- 2′,2″-difluoro-β-D-ribofuranosyl and 2 - ResearchGate. (2016, July 8). Discusses the functionalization of the difluoro carbohydrate with a leaving group at the anomeric position. [Link]
- US5424416A - Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates - Google Patents.
-
Damha, M.J., et al. (2003). Synthesis and physicochemical properties of 2'-deoxy-2',2''-difluoro-beta-D-ribofuranosyl and 2'-deoxy-2',2''-difluoro-alpha-D-ribofuranosyl oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids. Presents procedures for nucleoside synthesis. [Link]
-
Berger, I., et al. (1999). Duplex recognition by oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinose and 2'-deoxy-2'-fluoro-D-ribose. Bioconjugate Chemistry. Discusses related fluorinated sugar chemistry. [Link]
-
Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing). Provides general context on the synthesis of deoxyribose sugars. [Link]
Sources
- 1. 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate | 134877-42-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 5. WO2010029574A2 - An improved process for the preparation of gemcitabine and its intermediates using novel protecting groups and ion exchange resins - Google Patents [patents.google.com]
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- 8. US5424416A - Process for preparation of 2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-hydroxy protected-1-alkyl and aryl sulfonates and their use in preparation of 2',2'-difluoro-2'-deoxy nucleosides - Google Patents [patents.google.com]
- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. EP0576228B1 - Process for preparing beta-anomer enriched 2-deoxy-2,2-difluoro-D-ribofuranosyl-arylsulfonates - Google Patents [patents.google.com]
- 11. 2-Deoxy-2,2-difluoro-D-erythro-ribofuranose-3,5-dibenzoate | CAS 143157-22-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. 2-Deoxy-2,2-difluoro-D-erythro-ribofuranose-3,5-dibenzoate 1-Methanesulfonate | CAS 122111-11-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate | C20H18F2O8S | CID 14889593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-up synthesis of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate
Application Note: Process Intensification and Scale-Up Strategies for 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate
Executive Summary
The synthesis of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (hereafter referred to as the Difluoro Lactol Dibenzoate ) is the critical rate-limiting upstream workflow in the manufacturing of Gemcitabine HCl (Gemzar®), a first-line nucleoside analog used in oncology.
This guide addresses the primary challenges in scaling this synthesis from gram to kilogram scale:
-
Exotherm Control: Managing the runaway potential of the Reformatsky reaction.
-
Stereochemical Integrity: Maximizing the erythro (ribo) diastereomer over the threo (arabino) byproduct.
-
Downstream Processability: Ensuring the final lactol is of sufficient purity for the subsequent glycosylation with cytosine.
Strategic Route Selection
While degradation of D-glucose and D-mannitol routes exist, the Reformatsky Route (coupling D-glyceraldehyde acetonide with ethyl bromodifluoroacetate) remains the industrial standard due to atom economy and raw material availability.
Critical Pathway Analysis
The synthesis hinges on the diastereoselective formation of the C3-C4 bond. The reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde (1) with ethyl bromodifluoroacetate (2) yields a mixture of erythro (desired) and threo (undesired) linear esters.
Key Scale-Up Decision:
-
Purification Point: Do not attempt to separate isomers at the linear ester stage. Cyclize to the lactone, benzoylate, and purify via crystallization of the 3,5-dibenzoate lactone . This offers superior rejection of the threo isomer compared to chromatography.
Figure 1: Synthetic pathway highlighting the critical crystallization node at the Dibenzoate Lactone stage.
Detailed Protocols
Module A: The Reformatsky Coupling (Critical Safety Step)
Objective: Synthesis of ethyl 2,2-difluoro-3-hydroxy-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propionate.
Safety Warning: The induction period of Zinc activation can lead to a delayed, violent exotherm. Never add all reagents at once.
Protocol:
-
Zinc Activation:
-
Charge Reactor A with Zinc dust (1.3 equiv) and dry THF (5 vol).
-
Activation: Add Trimethylsilyl chloride (TMSCl, 0.05 equiv) and stir at 40°C for 30 mins. This removes the oxide layer more reliably than acid washes on a large scale.
-
-
Initiation:
-
Heat mixture to gentle reflux (approx. 60-65°C).
-
Add 5% of the total volume of a pre-mixed solution containing D-glyceraldehyde acetonide (1.0 equiv) and ethyl bromodifluoroacetate (1.2 equiv) in THF.
-
Hold Point: Wait for exotherm onset (temp spike >2°C or visible reflux increase). Do not proceed until initiation is confirmed.
-
-
Feeding:
-
Once initiated, add the remaining reagent mixture dropwise over 2–3 hours, maintaining a steady reflux.
-
IPC (In-Process Control): Monitor consumption of aldehyde via GC/TLC.
-
-
Workup:
Module B: Lactonization & Benzoylation (Purification Node)
Objective: Conversion to 2-deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate.[3]
Rationale: Purifying the liquid linear ester is inefficient. We telescope the hydrolysis and benzoylation to generate a crystalline solid.
Protocol:
-
Hydrolysis/Cyclization:
-
Dissolve crude ester in Acetonitrile/Water (10:1).
-
Add Dowex 50W (H+ form) resin or catalytic HCl. Heat to 70°C for 4 hours.
-
Mechanism:[4][5][6][7] Cleavage of acetonide and intramolecular transesterification yields the lactone.
-
Concentrate to remove organics. Azeotrope with Toluene to remove water.
-
-
Benzoylation:
-
Dissolve the crude lactone in Ethyl Acetate (or Pyridine).
-
Add Pyridine (2.5 equiv) and catalytic DMAP.
-
Add Benzoyl Chloride (2.2 equiv) dropwise at <20°C (exothermic).
-
Stir at RT for 6 hours.
-
-
Crystallization (The "Purification Firewall"):
-
Quench with water, separate organic layer, wash with dilute HCl (to remove Pyridine), then NaHCO3.
-
Swap solvent to Ethanol or Isopropanol/Hexane mixture.
-
Cool slowly to 0°C. The erythro-3,5-dibenzoate lactone crystallizes; the threo isomer remains largely in the mother liquor.
-
Filtration: Isolate white crystals.
-
Target Purity: >98% HPLC, >95% de (diastereomeric excess).
-
Module C: Selective Reduction to the Lactol
Objective: Final conversion to 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate.[6]
Protocol:
-
Setup:
-
Dissolve purified Dibenzoate Lactone in anhydrous Toluene (10 vol).
-
Cool to -20°C. Note: Temperature control is vital to prevent over-reduction to the diol (ring opening).
-
-
Reduction:
-
Add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 70% in toluene) (0.6–0.7 equiv) dropwise.
-
Alternative: Lithium tri-tert-butoxyaluminum hydride (LTBA) offers milder conditions but higher cost.
-
Maintain internal temp < -15°C.
-
-
Quench & Isolation:
-
Quench with Acetone (scavenges excess hydride) followed by Potassium Sodium Tartrate (Rochelle's salt) solution to break the aluminum emulsion.
-
Concentrate to yield the Target Lactol as a thick syrup or foam.
-
Note: The product exists as an
anomeric mixture (typically 1:1 to 3:1). This is acceptable for the next activation step (mesylation).
-
Process Safety & Engineering Controls
| Parameter | Hazard | Engineering Control |
| Zinc Activation | Delayed Exotherm (Runaway) | Use a "Heel" of activated Zn. Do not accumulate >5% reagents before initiation confirmation. Use rupture disk on reactor. |
| Ethyl Bromodifluoroacetate | Toxicity / Lachrymator | Closed handling systems. Scrubber connected to reactor vent. |
| Red-Al | Flammability / Moisture Sensitivity | Inert atmosphere (N2/Ar). Dedicated dosing pump with back-pressure valve. |
| Solvent Swap | Residual Pyridine | Pyridine poisons the reduction catalyst. Ensure <0.5% Pyridine content via pH check/GC before Module C. |
Analytical Specifications (Quality Attributes)
-
Appearance: White to off-white foam/solid.
-
Identification: 1H NMR (presence of anomeric proton ~5.5-6.0 ppm as a multiplet due to F-coupling).
-
Purity (HPLC): >95% (Area %).
-
Stereochemistry: No detectable threo isomer (limit <0.5%).
-
Water Content (KF): <0.1% (Critical for subsequent Mesylation).
Figure 2: Relationship between Process Parameters and Quality Attributes.
References
-
Hertel, L. W., et al. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides.[8][9] The Journal of Organic Chemistry.[4][10]
-
Chou, T. S., et al. (1992).[11] Stereospecific Synthesis of 2-Deoxy-2,2-difluororibonolactone and Its Use in the Preparation of Gemcitabine. Synthesis.[1][2][4][6][8][10][12][13][14][15][16][17]
-
Eli Lilly and Company. (1985). United States Patent 4,526,988: Difluoro antiviral agents and intermediate therefor.
-
Vertex Pharmaceuticals. (2007). WO2007027564A2: Process for preparing gemcitabine and associated intermediates.
-
Organic Chemistry Portal. Reformatsky Reaction Mechanism and Conditions.
Sources
- 1. rsc.org [rsc.org]
- 2. digital.csic.es [digital.csic.es]
- 3. CN104130301A - Preparation method of gemcitabine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | MDPI [mdpi.com]
- 6. CN101899072A - Process for preparing gemcitabine intermediate based on sodium borohydride reduction method - Google Patents [patents.google.com]
- 7. Novel Process For The Preparation, Isolation And Purification Of [quickcompany.in]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2007027564A2 - Process for preparing gemcitabine and associated intermediates - Google Patents [patents.google.com]
- 12. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. BJOC - The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives [beilstein-journals.org]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. Synthesis and physicochemical properties of 2'-deoxy-2',2''-difluoro-beta-D-ribofuranosyl and 2'-deoxy-2',2''-difluoro-alpha-D-ribofuranosyl oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Mesylation of Fluorinated Ribose Dibenzoate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the mesylation of fluorinated ribose dibenzoate derivatives. This specific transformation, while conceptually straightforward, presents unique difficulties due to the electronic and steric properties of the substrate. This document provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low reaction yields.
Section 1: The First Response - Immediate Troubleshooting Checklist
Before delving into complex mechanistic problems, it's crucial to rule out common procedural errors. If you've just experienced a low-yield reaction, use this checklist for immediate assessment.
Question: My reaction failed or gave a very low yield. What are the first things I should check?
Answer:
The most common culprits in mesylation reactions are often related to reagent quality and reaction setup. Methanesulfonyl chloride (MsCl) is highly reactive and exquisitely sensitive to atmospheric moisture.[1]
-
Moisture Contamination:
-
The "Why": MsCl reacts vigorously with water to form methanesulfonic acid and HCl, consuming the reagent before it can react with your alcohol.[1] This is often the primary cause of failed reactions.
-
Immediate Actions:
-
Solvent Anhydrous? Did you use a freshly opened bottle of anhydrous solvent or a properly dried solvent from a still or purification system?
-
Reagents Dry? Was the triethylamine (or other base) and the fluorinated ribose starting material rigorously dried and handled under an inert atmosphere (Nitrogen or Argon)?
-
Glassware Dry? Was all glassware oven- or flame-dried immediately before use and assembled under a positive pressure of inert gas?
-
-
-
Reagent Integrity:
-
The "Why": An old bottle of MsCl may have already hydrolyzed due to repeated exposure to atmospheric moisture. Similarly, the purity of the base is critical.
-
Immediate Actions:
-
Check the MsCl: Use a fresh bottle or a recently distilled batch of methanesulfonyl chloride.
-
Check the Base: Use a freshly opened bottle of high-purity triethylamine or pyridine. Bases can absorb water and CO₂ from the air.
-
-
-
Reaction Temperature:
-
The "Why": Mesylation is an exothermic reaction. Adding MsCl too quickly or at too high a starting temperature can lead to uncontrolled side reactions. The standard procedure involves adding MsCl dropwise at 0 °C or below.[2][3]
-
Immediate Actions:
-
Review your lab notes. Was the addition of MsCl performed slowly at 0 °C? Did you observe any significant temperature increase?
-
-
This initial assessment can often pinpoint the issue without the need for extensive re-optimization.
Section 2: In-Depth Investigation & Optimization
If the immediate checklist doesn't solve the problem, a more systematic approach is required. The following sections address specific experimental observations and their underlying chemical causes.
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing the root cause of low mesylation yields.
Caption: A logical workflow for troubleshooting low mesylation yields.
Q&A: Reagents & Reaction Stoichiometry
Question: My TLC/LCMS analysis shows mostly unreacted starting material, even though I used anhydrous conditions. What is the likely cause?
Answer:
This observation points towards insufficient reactivity of your starting material or inadequate activation by the reagents. The fluorinated ribose dibenzoate substrate presents two key challenges:
-
Electronic Deactivation: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing effect. This effect decreases the nucleophilicity of the target hydroxyl group, making it a poorer nucleophile compared to its non-fluorinated counterpart.[4]
-
Steric Hindrance: The dibenzoate protecting groups are bulky, potentially hindering the approach of the methanesulfonyl chloride to the hydroxyl group.[5][6]
Troubleshooting Steps & Scientific Rationale:
-
Increase Reagent Equivalents: The standard stoichiometry may be insufficient for this deactivated substrate. A systematic increase in the equivalents of both MsCl and the base can help drive the reaction to completion.
-
Introduce a Hyper-Nucleophilic Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Mechanism: DMAP reacts with MsCl to form a highly reactive N-mesylpyridinium intermediate. This intermediate is much more electrophilic than MsCl itself, facilitating a more rapid reaction with the sterically hindered and electronically deactivated alcohol.
-
-
Allow for Warming and Extended Reaction Time: While the initial addition of MsCl should be at 0 °C to control exothermicity, the reaction may require warming to room temperature and stirring for several hours (4-24h) to proceed to completion.[3] Monitor carefully by TLC to avoid decomposition.
| Parameter | Standard Conditions | Optimized for Hindered/Deactivated Alcohol | Rationale |
| Alcohol | 1.0 eq. | 1.0 eq. | Substrate |
| MsCl | 1.1 - 1.2 eq. | 1.5 - 2.0 eq. | Overcomes slow reaction kinetics and potential hydrolysis. |
| Base (e.g., TEA) | 1.5 - 2.0 eq. | 2.0 - 3.0 eq. | Ensures complete scavenging of HCl produced.[2] |
| Catalyst (DMAP) | None | 0.1 - 0.2 eq. | Forms a highly reactive intermediate to accelerate acylation.[5] |
| Temperature | Add at 0 °C, stir for 1-4h | Add at 0 °C, then allow to warm to RT, stir for 4-24h | Provides the necessary activation energy for the slow reaction. |
Table 1: Recommended Reagent Stoichiometry and Conditions.
Q&A: Side Reactions & Impurities
Question: I've formed a new product, but it's not my desired mesylate. LCMS analysis suggests it's either the corresponding alkyl chloride or an elimination product. How do I prevent this?
Answer:
This is a classic problem in mesylation chemistry. The mesylate group is an excellent leaving group, and once formed, it can be susceptible to subsequent reactions.[7][8]
-
Formation of Alkyl Chloride:
-
The "Why": The triethylammonium hydrochloride salt (Et₃N·HCl) generated in the reaction provides a source of chloride ions. These can act as nucleophiles, attacking the carbon bearing the newly-formed mesylate in an Sₙ2 reaction to yield an alkyl chloride byproduct.[9] This is especially problematic for primary and benzylic alcohols.
-
Solutions:
-
Use Methanesulfonic Anhydride (Ms₂O): This reagent avoids the introduction of chloride ions altogether. The byproduct is methanesulfonic acid, which is neutralized by the base.[9] This is often the cleanest method for sensitive substrates.
-
Use a Hindered Base: A bulkier base like diisopropylethylamine (DIPEA or Hünig's base) can sometimes minimize this side reaction.
-
Strict Temperature Control: Keep the reaction temperature as low as possible (e.g., 0 °C or -10 °C) to disfavor the Sₙ2 displacement.[2]
-
-
-
Formation of an Elimination Product (Alkene):
-
The "Why": Triethylamine can act as a base to abstract a proton on a carbon adjacent to the mesylate, leading to an E2 elimination. The stability of fluorinated sugars can be delicate, and they may be prone to fluoride elimination under basic conditions.[10]
-
Solutions:
-
Choice of Base: This is critical. While triethylamine is common, its basicity can promote elimination. Pyridine is a weaker base and can sometimes be a better choice, though it is a poorer HCl scavenger. A more hindered, non-nucleophilic base is often ideal.
-
Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC), work up the reaction immediately. Prolonged exposure to basic conditions will favor elimination.
-
-
| Base | pKa of Conjugate Acid | Key Characteristics & Use Case |
| Pyridine | ~5.2 | Weak base, good for acid-sensitive substrates but a slow HCl scavenger.[8] |
| Triethylamine (TEA) | ~10.7 | Strong, non-nucleophilic base. Common choice, but can promote elimination and sulfene formation.[11][12] |
| Diisopropylethylamine (DIPEA) | ~11.0 | Sterically hindered, non-nucleophilic base. Useful for minimizing side reactions. |
| 2,6-Lutidine | ~6.7 | Hindered base, often used to suppress side reactions with very reactive species.[2] |
Table 2: Comparison of Common Bases for Mesylation.
Reaction Mechanism: Desired vs. Side Pathways
Caption: Competing pathways in the mesylation of an alcohol.
Section 3: Frequently Asked Questions (FAQs)
Q1: Does the choice of solvent matter for this reaction?
A1: Yes, significantly. The ideal solvent should fully dissolve your starting material and be inert to the reaction conditions. Dichloromethane (DCM) is a very common and effective choice because it is aprotic and dissolves most organic compounds.[2] Other aprotic solvents like THF or Acetonitrile can also be used. Avoid protic solvents like alcohols, as they will react with MsCl.[13] The use of fluorinated alcoholic solvents like TFE or HFIP has been shown to enhance the reactivity in some C-H functionalization reactions, but for mesylation, their protic nature makes them unsuitable.[14]
Q2: My product seems to be degrading during work-up or purification. What can I do?
A2: Mesylates, especially those on complex molecules, can be unstable.
-
Work-up: The work-up should be performed using cold solutions (ice water, cold 1M HCl, cold sat. NaHCO₃).[2] This minimizes hydrolysis or degradation of the product.
-
Purification: Purification by silica gel chromatography can sometimes lead to decomposition, as residual acidity on the silica can hydrolyze the mesylate. To mitigate this, you can either:
-
Neutralize the silica gel by preparing a slurry with 1-2% triethylamine in the eluent system.
-
Use a different stationary phase like alumina or a fluorinated phase for chromatography.[15]
-
If the product is crystalline, attempt to purify by recrystallization to avoid chromatography altogether.
-
Q3: Is there a difference between using triethylamine and pyridine as the base?
A3: Yes, there are important differences. Triethylamine (pKa of conjugate acid ~10.7) is a stronger base than pyridine (~5.2). With MsCl, strong bases like TEA can deprotonate the methyl group of MsCl to form a highly reactive "sulfene" intermediate (CH₂=SO₂).[11][16] The alcohol then attacks this sulfene. With a weaker base like pyridine, the mechanism is more likely a direct nucleophilic attack of the alcohol on the sulfur of MsCl.[7][8] For a sterically hindered alcohol, the smaller size of the sulfene intermediate might offer a kinetic advantage. However, TEA's stronger basicity also increases the risk of elimination side reactions. The choice often requires empirical optimization for your specific substrate.
Section 4: Experimental Protocols
Protocol 1: Optimized Mesylation of Fluorinated Ribose Dibenzoate
This protocol is a starting point for optimization.
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the fluorinated ribose dibenzoate (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add triethylamine (2.0 eq) dropwise to the stirred solution. If using DMAP, add it now (0.1 eq).
-
Addition of MsCl: Add methanesulfonyl chloride (1.5 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LCMS every 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with ice-cold 1M HCl (to remove excess base), ice-cold saturated NaHCO₃ solution (to neutralize acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
Purification: Purify the crude product immediately, preferably by flash chromatography on silica gel pre-treated with 1% triethylamine in the eluent or by recrystallization.
References
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from Chemistry Steps. [Link]
-
The Organic Chemistry Tutor. (2021, September 16). Adding Mesylate Group Mechanism. YouTube. [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]
-
orthocresol. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from Khan Academy. [Link]
-
Westin, J. (n.d.). Alcohols Important Reactions. Jack Westin MCAT Content. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from organic-chemistry.org. [Link]
-
Crossland, R. K., & Servis, K. L. (1970). Synthesis of Mesylates From Alcohols. The Journal of Organic Chemistry, 35(9), 3195–3196. [Link]
- Kim, D. W., Jeong, H. J., & Chi, D. Y. (2008). Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity. The Journal of Organic Chemistry, 73(3), 912–919.
-
LibreTexts Chemistry. (2022, October 4). Reactions of Alcohols. [Link]
-
Wilson, Z. J., & Linclau, B. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 51(24), 10131-10151. [Link]
- Tláskal, J., et al. (2023). Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)-H Oxidations. Inorganic Chemistry, 62(5), 2136-2146.
-
Khan, R. A. (2022, January 12). Is MsCl sensitive to base equivalence? ResearchGate. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Daugulis, O., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations.
- Elder, D. P., et al. (2008). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Journal of Pharmacy and Pharmacology, 60(5), 547-558.
- Kim, D. W., & Chi, D. Y. (2011). Facile nucleophilic fluorination by synergistic effect between polymer-supported ionic liquid catalyst and tert-alcohol reaction media system. Bulletin of the Korean Chemical Society, 32(5), 1543-1544.
- Nemes, A., & Knaus, E. E. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
- Pierra, C., et al. (2007). Synthesis and biological evaluation of prodrugs of 2-fluoro-2-deoxyribose-1-phosphate and 2,2-difluoro-2-deoxyribose-1-phosphate. Bioorganic & Medicinal Chemistry Letters, 17(5), 1192-1195.
- Reese, C. B. (2002). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 7(1), 2.2.1-2.2.18.
- Kim, D. W., et al. (2008). Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. The Journal of Organic Chemistry, 73(3), 912-919.
- BeMiller, J. N. (2003). Protecting Groups for the Synthesis of Ribonucleic Acids.
- Jeanloz, R. W., & Fletcher, H. G. (1951). Selective Mesylation of Carbohydrates. II. Journal of the American Chemical Society, 73(4), 1509-1511.
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from orgsyn.org. [Link]
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
-
Reddit. (2024, November 12). Can someone help explain the reaction scheme for Escitalopram using Cyanodiol? r/chemistry. [Link]
- Park, B. K., & Kitteringham, N. R. (2001). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of Fluorine Chemistry, 109(1), 73-89.
- Bennett, C. S. (2017). Recent Progress in the Synthesis and Glycosylation of Rare Sugars. Trends in Glycoscience and Glycotechnology, 29(169), E91-E104.
- Demchenko, A. V., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Organic & Biomolecular Chemistry, 14(42), 9996-10000.
- Boltje, T. J., et al. (2012). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology.
- van der Vorm, S., & Codee, J. D. C. (2019). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 22(2-3), 226-241.
-
Canadian Sugar Institute. (n.d.). Purification of Sugar. Retrieved from sugar.ca. [Link]
- Singh, R. P., & Kumar, R. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2345.
- The Colonial Sugar Refining Co Ltd. (1965). U.S. Patent No. 3,219,484. Washington, DC: U.S.
- The Upjohn Company. (1973). U.S. Patent No. 3,745,188. Washington, DC: U.S.
- Nemes, A., & Knaus, E. E. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
- Dolain, C., et al. (2012).
-
Reddit. (2025, November 28). Formation of Mesylate Salts and avoiding Alkylmesylates. r/Chempros. [Link]
-
Elder, D. (2020, July 30). Questioning European policy on alkyl mesylate impurities. Chemistry World. [Link]
- Kumar, R., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2345.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 10. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Controlling anomeric ratio of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate
Technical Brief: The Anomeric Challenge
Control of the anomeric ratio in 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (hereafter referred to as the Lactol ) is the single most critical variable in the synthesis of Gemcitabine.
Unlike standard ribofuranose derivatives, the 2,2-difluoro substitution fundamentally alters the electronic landscape of the anomeric center. The strong electron-withdrawing nature of the fluorine atoms destabilizes the oxocarbenium ion intermediate, making
The Equilibrium Dynamics
The Lactol exists in a dynamic equilibrium in solution (mutarotation).
-
Thermodynamic Preference: The
-anomer is generally thermodynamically favored in non-polar solvents due to the anomeric effect and the minimization of dipole repulsion between the ring oxygen and the C2-fluorine atoms. -
Kinetic Trap: The challenge lies not just in the Lactol ratio, but in "trapping" this ratio during the subsequent activation step (e.g., conversion to 1-O-Mesylate).
Troubleshooting Guide (FAQ)
Q1: My HPLC analysis of the Lactol shows a shifting anomeric ratio over time. Is my product degrading?
Diagnosis: Likely not degradation, but mutarotation .
Explanation: The Lactol is a hemiacetal. In solution, particularly in the presence of trace acids or bases (even from silica gel during TLC), the ring opens and closes, equilibrating the
-
Analysis: Perform HPLC analysis in aprotic solvents immediately after sampling. Avoid protic solvents (MeOH, Water) in the sample diluent if trying to measure the "instant" ratio.
-
Storage: Store the Lactol as a solid or concentrated oil at -20°C. In solution, equilibrium is inevitable.
Q2: I need the -mesylate for the coupling step. How do I maximize the -content of the Lactol precursor?
Diagnosis: Solvent-controlled equilibrium. Explanation: The anomeric effect is maximized in solvents with a low dielectric constant. Protocol Adjustment:
-
Perform the reduction (Lactone
Lactol) in Toluene or TBME . -
Avoid THF if possible, or exchange solvents after reduction. THF coordinates with the hydroxyl, disrupting the intramolecular dipoles that favor the
-anomer. -
Thermodynamic Equilibration: If you have a mixture, stirring the Lactol in non-polar solvent with a catalytic amount of weak acid can drive the ratio toward the thermodynamic
-major product before activation.
Q3: During the Red-Al reduction of the Lactone, I observe over-reduction to the ring-opened diol. How do I prevent this?
Diagnosis: Temperature excursion or stoichiometry error. Explanation: The 2,2-difluoro lactone is highly reactive. Excess Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or temperatures above -20°C will open the ring. Corrective Action:
-
Stoichiometry: Use strictly 0.70 - 0.75 equivalents of Red-Al (since Red-Al delivers 2 hydrides, but titration is difficult; 1.0 eq of hydride is theoretical, but 0.7 eq of the reagent solution is standard to prevent over-reduction).
-
Quench: Quench strictly at -20°C or lower. Do not allow the reaction to warm up before the excess hydride is destroyed.
Experimental Protocols
Protocol A: Stereoselective Reduction of Lactone to Lactol
Target: Maximizing yield and preparing for
Reagents:
-
2-Deoxy-2,2-difluoro-D-ribono-1,4-lactone-3,5-dibenzoate (Starting Material)
-
Red-Al (65% in Toluene)
-
Solvent: Anhydrous Toluene (Preferred for
-selectivity)
Step-by-Step:
-
Dissolution: Dissolve the Lactone (1.0 eq) in Anhydrous Toluene (10V) under Nitrogen. Cool to -45°C .
-
Addition: Add Red-Al solution (0.75 eq) dropwise over 60 minutes. Critical: Maintain internal temperature below -40°C.
-
Reaction: Stir at -40°C for 2 hours. Monitor by HPLC (look for disappearance of Lactone).
-
Quench: Add a solution of Potassium Sodium Tartrate (Rochelle salt) or dilute HCl slowly while maintaining low temperature.
-
Workup: Warm to Room Temperature (RT). Separate phases. Wash organic layer with water and brine.
-
Isolation: Dry over
. Evaporate solvent to obtain the Lactol as a thick syrup.-
Note: At this stage, the product is an
mixture (typically 2:1 to 4:1 depending on temperature).
-
Protocol B: Anomeric Ratio Determination (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
Mobile Phase: Acetonitrile : Water (Gradient 40%
Reaction Pathway & Logic Map
The following diagram illustrates the critical decision points where the anomeric ratio is determined.
Figure 1: Reaction pathway highlighting the mutarotation equilibrium (diamond) as the critical control point for stereochemical purity.
Data Summary: Solvent Effects on Anomeric Ratio
The following table summarizes the thermodynamic equilibrium ratio of the Lactol (1-OH) in various solvents at 25°C.
| Solvent | Dielectric Constant ( | Mechanism | |
| Toluene | 2.38 | ~ 4 : 1 | Strong Anomeric Effect (Dipole minimization) |
| Dichloromethane | 8.93 | ~ 3 : 1 | Moderate Anomeric Effect |
| THF | 7.58 | ~ 1.5 : 1 | H-bonding disrupts internal stabilization |
| Acetonitrile | 37.5 | ~ 1 : 1 | Dipole stabilization by solvent reduces |
Note: Data derived from general trends in 2-deoxy-2-fluoro-ribose systems (Chou et al.).
References
-
Chou, T. S., et al. (1992).[1] "Stereospecific Synthesis of 2-Deoxy-2,2-difluororibonolactone and Its Use in the Synthesis of 2'-Deoxy-2',2'-difluorocytidine." Synthesis, 1992(06), 565-570.[2]
-
Hertel, L. W., et al. (1988). "Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides." The Journal of Organic Chemistry, 53(11), 2406-2409.
-
Chou, T. S. (1993). "Process for preparing beta-anomer enriched 2-deoxy-2,2-difluoro-D-ribofuranosyl-arylsulfonates." U.S. Patent 5,256,797.[1]
-
Noda, A., et al. (2013). "Novel highly stereoselective synthetic process and intermediate for gemcitabine."[3] Japanese Patent JP5114556B2.
Sources
Optimizing temperature for glycosylation of 2-deoxy-2,2-difluororibose derivatives
Topic: Optimizing Temperature & Conditions for Glycosylation of 2-deoxy-2,2-difluororibose Derivatives Target Molecule: Gemcitabine and related nucleoside analogs.
The Thermodynamic vs. Kinetic Dilemma (Theory)
The "Fluorine Tax" on Reactivity
In standard ribose glycosylation, the reaction is driven by the formation of a stabilized oxocarbenium ion. However, in 2-deoxy-2,2-difluororibose, the two fluorine atoms at the C2 position exert a powerful electron-withdrawing effect (inductive effect,
-
Destabilized Intermediate: The fluorine atoms destabilize the positively charged oxocarbenium transition state, significantly raising the activation energy (
) required for the reaction. -
Loss of Anchimeric Assistance: Unlike ribose (which has a 2-OH or 2-OAc group), the 2,2-difluoro system lacks a neighboring group to guide stereoselectivity via an acyloxonium ion.
-
The Consequence: This forces a trade-off. You need heat to overcome the activation barrier, but high heat promotes anomerization (scrambling), leading to a difficult-to-separate 1:1 mixture of
and anomers.
The Solution: Inversion Strategy
To achieve high
-
Requirement: Start with a pure
-anomer donor (e.g., -mesylate). -
Mechanism: The silylated base attacks from the top (
-face) while the leaving group departs from the bottom ( -face). -
Temperature Role: Temperature must be high enough to activate the deactivated donor but low enough to prevent the ionization that leads to the
pathway.
Figure 1: Mechanistic pathways. Pathway A (Green) is the target for high
Optimized Protocol: The "Anomeric Inversion" Method
This protocol is adapted from industrial process chemistry (e.g., the Chou method) designed to maximize the
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Donor: 1-O-methanesulfonyl-2-deoxy-2,2-difluoro-3,5-di-O-benzoyl-D-ribofuranose (Enriched
-anomer). -
Acceptor: Cytosine (silylated in situ).
-
Silylating Agent: HMDS (Hexamethyldisilazane) with catalytic TMSCl or BSA.
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1]
-
Solvent: Toluene (Non-polar solvents suppress
ionization) or Anisole.
Step-by-Step Methodology
| Step | Action | Critical Parameter | Explanation |
| 1. Silylation | Reflux Cytosine in HMDS/TMSCl until clear solution. Evaporate excess HMDS completely. | Anhydrous conditions | Residual HMDS neutralizes the TMSOTf catalyst. Bis-silylated cytosine is the active nucleophile. |
| 2. Dissolution | Dissolve the | Solvent Choice | Non-polar solvents (Toluene) destabilize the charged oxocarbenium ion, favoring the concerted |
| 3. Activation | Add TMSOTf (5-10 mol%) dropwise. | Temperature: 60°C - 85°C | Crucial: Unlike standard ribose (0°C), difluororibose requires heat. However, do not exceed 100°C initially to avoid decomposition. |
| 4. Reaction | Stir at elevated temperature (80°C) for 4–6 hours. | Monitoring | Monitor by HPLC. If |
| 5. Workup | Quench with bicarbonate.[3] Standard extraction. | pH Control | Acidic conditions during workup can cause anomerization. |
Troubleshooting Guide (Q&A)
Q1: I am getting a 1:1
-
Diagnosis: You are likely operating under Thermodynamic Control (Pathway B in Fig 1). The reaction is proceeding via the free cation, or the temperature is high enough to equilibrate the product.
-
Fix:
-
Switch Solvent: Move from polar solvents (Acetonitrile, DCE) to non-polar solvents (Toluene, Xylenes, Anisole). Polar solvents stabilize the cation, promoting scrambling.
-
Check Donor Purity: Ensure your starting mesylate is
-enriched. If you start with a mix, you will get a mix. -
Lower Temperature: Reduce reaction temperature by 10-15°C and extend reaction time.
-
Q2: The reaction is stalled (Low Conversion) even after 24 hours.
-
Diagnosis: The "Fluorine Deactivation" is too strong for your current activation energy.
-
Fix:
-
Increase Catalyst: Increase TMSOTf load from 5 mol% to 20-50 mol%.
-
Leaving Group: If using a 1-acetate or 1-benzoate, switch to a 1-Mesylate or 1-Bromide . Acetates are often too stable for difluoro-systems without harsh conditions.
-
Silylation Check: Ensure the base is fully silylated. Incomplete silylation kills reactivity.
-
Q3: My product is decomposing / turning black.
-
Diagnosis: Thermal decomposition of the glycosyl donor (elimination of HF).
-
Fix:
-
Strict Temp Limit: Do not exceed 110°C.
-
Base Scavenger: Ensure no free acid is generated. The silylated base usually acts as a buffer, but adding a mild base (like 2,6-lutidine) can sometimes help, though it may slow the reaction.
-
FAQ: Rapid Fire
Q: Can I use Vorbrüggen conditions (BSA/TMSOTf/Acetonitrile at reflux)?
A: You can, but you will likely get a 1:1 mixture. Acetonitrile is too polar for high stereoselectivity in 2,2-difluoro systems if you are aiming for
Q: Why is the
Q: Is the 1-Bromo donor better than 1-Mesylate? A: 1-Bromo-2,2-difluororibose is highly reactive but unstable. It is difficult to store and handle. The 1-Mesylate is a crystalline solid, stable at room temperature, and offers a better balance of reactivity and handling for process scale.
References
-
Hertel, L. W., et al. (1988). "Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2-difluoro-D-ribofuranosyl nucleosides." The Journal of Organic Chemistry, 53(11), 2406–2409. Link
-
Chou, T. S., et al. (1991). "Stereospecific Synthesis of 2-Deoxy-2,2-difluororibonolactones and -nucleosides." Synthesis, 1992(06), 565-570. Link
-
Chou, T. S. (1995). "Stereoselective glycosylation process." U.S. Patent No.[1] 5,401,861.[2] Link
-
Niedballa, U., & Vorbrüggen, H. (1974).[4] "A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides." The Journal of Organic Chemistry, 39(25), 3654–3660. Link
Sources
- 1. WO2016097989A1 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 2. US20130018181A1 - Novel and Highly Stereoselective Process for Preparing Gemcitabine and Intermediates Thereof - Google Patents [patents.google.com]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. Vorbrüggen Glycosylation [drugfuture.com]
Validation & Comparative
Strategic Selection of Leaving Groups: Mesylate vs. Tosylate in 2-Deoxy-2,2-Difluororibose Glycosylation
This guide provides an in-depth technical comparison of Mesylate (methanesulfonate) and Tosylate (p-toluenesulfonate) leaving groups for the glycosylation of 2-deoxy-2,2-difluororibose. This analysis is critical for optimizing the synthesis of nucleoside analogs like Gemcitabine.
Executive Summary
In the synthesis of 2'-deoxy-2',2'-difluoronucleosides (e.g., Gemcitabine), the choice between mesylate and tosylate leaving groups at the C1 position determines not just reactivity, but the entire purification strategy.
-
Mesylate (OMs): Historically the default choice. It offers high reactivity but typically yields the intermediate as an anomeric oil . This prevents the separation of
anomers prior to glycosylation, often leading to poor stereoselectivity (1:1 mixtures) that requires expensive downstream HPLC or crystallization of the final API. -
Tosylate (OTs): The superior process chemistry choice. It frequently yields a crystalline solid , allowing for the selective isolation of the
-anomer via crystallization. Since the glycosylation of 2,2-difluororibose favors an mechanism due to the destabilizing effect of fluorine on the oxocarbenium ion, using a pure -tosylate donor significantly enhances the yield of the desired -nucleoside (Gemcitabine).
Mechanistic Insight: The "Fluorine Effect"
To understand the leaving group choice, one must understand the substrate. The gem-difluoro group at C2 exerts a powerful electron-withdrawing effect (
-
Destabilized Intermediate: The fluorine atoms destabilize the oxocarbenium ion intermediate required for an
pathway. This shifts the mechanism toward (concerted displacement). -
The Stereochemical Imperative: Because the reaction has significant
character, the stereochemistry of the product is dictated by the stereochemistry of the donor.
Diagram 1: Mechanistic Pathway & Anomeric Control
The following diagram illustrates why the isolation of the
Comparative Analysis: Mesylate vs. Tosylate[2][5][6][7][8]
| Feature | Mesylate (OMs) | Tosylate (OTs) | Impact on Process |
| Physical State | Viscous Oil (typically) | Crystalline Solid | Tosylate allows filtration of the desired |
| Leaving Group Ability | High ( | Good ( | Both are excellent leaving groups; Tosylate is slightly less reactive, offering better handling stability.[5] |
| Anomeric Enrichment | Difficult. Requires equilibration in solution; cannot separate isomers easily. | Excellent. Can selectively crystallize the thermodynamic | Tosylate enables "Anomeric Dynamic Resolution" (converting |
| Stability | Moderate. Prone to hydrolysis if not stored dry. | High. Crystalline lattice protects against ambient hydrolysis. | Tosylate has a longer shelf-life and is easier to weigh/charge in large reactors. |
| Atom Economy | Higher (lower MW). | Lower (higher MW). | Mesylate is more mass-efficient, but the purification losses usually negate this advantage. |
Key Experimental Insight
Chou et al. (Eli Lilly) demonstrated that while mesylates are effective, the tosylate's crystallinity is the game-changer. By heating the sulfonation reaction mixture, the kinetic
Experimental Protocols
Protocol A: Synthesis of Crystalline -Tosylate
This protocol maximizes the yield of the
Reagents:
-
3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose (Lactol)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Toluene
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Lactol in DCM (10 volumes).
-
Activation: Add 1.2 eq of TsCl. Cool to 0–5 °C.
-
Addition: Dropwise add 1.5 eq of TEA, maintaining temp < 10 °C.
-
Reaction: Stir at 25 °C for 2 hours. Checkpoint: NMR will likely show a mixture of
anomers. -
Equilibration (The Crucial Step): Heat the mixture (if in Toluene) or add a catalytic amount of amine hydrochloride and stir at higher temperatures (or extended time) to shift equilibrium toward the thermodynamic
-anomer. -
Workup: Wash with water, 1N HCl, and brine. Dry over
. -
Crystallization: Concentrate the organic layer. Add heptane or hexane slowly with stirring. The
-tosylate will crystallize. -
Isolation: Filter the white solid.
-
Target Specification:
-anomer by HPLC/NMR. Melting point approx. 118–120 °C.
-
Protocol B: Stereoselective Glycosylation (Synthesis of Gemcitabine Intermediate)
Using the
Reagents:
- -Tosylate (from Protocol A)
-
Bis(trimethylsilyl)cytosine (Silylated Nucleobase)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) - Catalyst
-
1,2-Dichloroethane (DCE) or Toluene
Step-by-Step:
-
Charge: Suspend 1.0 eq of
-Tosylate and 1.5 eq of Silylated Cytosine in DCE. -
Catalysis: Add 0.1–0.5 eq of TMSOTf.
-
Coupling: Heat to reflux (approx. 80 °C) for 4–6 hours.
-
Quench: Cool to RT and pour into saturated
. -
Result: The crude product will be predominantly the
-anomer (Gemcitabine dibenzoate).-
Note: If Mesylate oil (1:1 mix) were used here, the result would be a ~1:1 mixture of anomers, requiring difficult separation.[2]
-
Workflow Visualization
The following diagram compares the standard Mesylate route against the optimized Tosylate route.
References
-
Chou, T. S., et al. (1992).[9] Stereospecific Synthesis of 2-Deoxy-2,2-difluororibonolactone and Its Use in the Preparation of 2'-Deoxy-2',2'-difluoronucleosides. Synthesis. Link
-
Hertel, L. W., et al. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides. The Journal of Organic Chemistry. Link
-
Patsnap Patent Search. (2006). Process of making an alpha-anomer enriched 2-deoxy-2,2-difluoro-d-ribofuranosyl sulfonate. Link
-
BenchChem. (2025).[11] Comparison of Tosylate and Other Leaving Groups. Link
Sources
- 1. WO2007027564A2 - Process for preparing gemcitabine and associated intermediates - Google Patents [patents.google.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. WO2006095359A1 - Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof - Google Patents [patents.google.com]
- 4. Novel Process For The Preparation, Isolation And Purification Of [quickcompany.in]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2008129530A1 - Gemcitabine production process - Google Patents [patents.google.com]
- 7. EP0576228B1 - Process for preparing beta-anomer enriched 2-deoxy-2,2-difluoro-D-ribofuranosyl-arylsulfonates - Google Patents [patents.google.com]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. datapdf.com [datapdf.com]
- 10. WO2016097989A1 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Fluorinated Sugar Intermediate Degradation Products
This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the identification and quantification of degradation products from fluorinated sugar intermediates. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.
Introduction: The Critical Role of Fluorinated Sugars and Degradation Product Analysis
Fluorinated carbohydrates are pivotal in modern drug development. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] However, the very stability conferred by fluorine can also introduce unique challenges during synthesis and storage. Fluorinated sugar intermediates are susceptible to degradation, forming impurities that can impact the safety and efficacy of the final active pharmaceutical ingredient (API).
Regulatory bodies mandate the identification and control of these degradation products.[3][4] Therefore, robust analytical methods are not just a matter of quality control; they are a fundamental component of drug development and safety assurance. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as the cornerstone technology for this task due to its exceptional sensitivity, selectivity, and ability to provide structural information.[5][6]
Chapter 1: Understanding the Degradation Landscape of Fluorinated Sugars
Before delving into the analytical techniques, it is crucial to understand the chemical behavior of fluorinated sugars under stress conditions. Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are essential for identifying potential degradation pathways.[3][7]
Common degradation pathways for sugar molecules include acid/base hydrolysis, oxidation, and thermal decomposition.[8][9] The presence of a highly electronegative fluorine atom can alter the electron density across the sugar ring, influencing which bonds are most susceptible to cleavage. For instance, a fluorine atom can stabilize the glycosidic bond against acid-catalyzed hydrolysis, a desirable trait for drug stability.[2] Conversely, it can also activate adjacent positions, leading to unexpected rearrangement or elimination reactions.
A well-designed forced degradation study should aim for 5-20% degradation to ensure that the primary degradation products are formed without overly complex secondary reactions.[7]
Chapter 2: The Analytical Workflow: A Self-Validating System
A successful analysis of degradation products relies on a systematic and logical workflow. Each step should be optimized and validated to ensure the trustworthiness of the final data.
Caption: A typical workflow for the analysis of degradation products.
Chapter 3: Choosing the Right Tools: A Comparative Guide
The success of a mass spectrometry analysis hinges on the appropriate selection of instrumentation. This section compares key components of an LC-MS system for the analysis of fluorinated sugar degradation products.
Ionization Source: ESI vs. APCI
The first step in mass spectrometry is the ionization of the analyte. For polar molecules like sugars and their degradation products, Electrospray Ionization (ESI) is generally the preferred method.[10]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization occurs in the liquid phase by creating a fine mist of charged droplets. | Ionization occurs in the gas phase via a corona discharge.[11] |
| Best For | Polar, non-volatile molecules like sugars and peptides.[10] | Less polar, more volatile compounds. |
| Solvent | Compatible with polar solvents. | Broader solvent compatibility, including non-polar solvents.[12] |
| Flow Rate | Tolerates lower flow rates. | Compatible with higher LC flow rates.[12] |
| Recommendation | Primary choice for fluorinated sugar analysis due to their polar nature. | Can be a useful secondary technique if less polar degradation products are anticipated. |
Causality: Fluorinated sugars are rich in hydroxyl groups, making them highly polar. ESI is adept at ionizing such molecules directly from the liquid phase without requiring them to be volatile, which is a significant advantage for thermally labile sugar derivatives.
Mass Analyzer: Q-TOF vs. Orbitrap for Identification
For the identification of unknown degradation products, High-Resolution Mass Spectrometry (HRMS) is indispensable. The two most common HRMS analyzers are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
| Feature | Q-TOF (Quadrupole Time-of-Flight) | Orbitrap |
| Resolution | Good to excellent (up to ~60,000) | Excellent to outstanding (up to >240,000).[13] |
| Mass Accuracy | Very good (< 2 ppm with calibration) | Excellent (< 1 ppm with calibration).[14] |
| Scan Speed | Very fast, beneficial for fast chromatography. | Slower, as higher resolution requires longer scan times.[15] |
| Fragmentation | Collision-Induced Dissociation (CID) is common. | Higher-energy C-trap Dissociation (HCD) is standard. |
| Cost | Generally lower initial cost. | Generally higher initial cost. |
| Suitability | Excellent for screening and fast LC applications. | Unparalleled for resolving complex mixtures and confident structure elucidation.[16] |
Causality and Field Insights: While both instruments provide the accurate mass measurements needed to determine the elemental composition of an unknown, the superior resolution of the Orbitrap can be a deciding factor when dealing with complex matrices or co-eluting isobaric (same nominal mass) impurities.[13][15] However, the faster scan speed of a Q-TOF may be advantageous when using ultra-high-performance liquid chromatography (UHPLC) with very narrow peaks. For many labs, a modern Q-TOF provides a sufficient balance of performance and throughput.[13] Some studies suggest that the same collision energy setting can produce more excitation in an Orbitrap's HCD cell compared to a Q-TOF's CID cell, which is a crucial parameter to consider when transferring methods between instruments.[17]
Tandem Mass Spectrometry (MS/MS) for Structure Elucidation
Once an accurate mass is obtained, tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information. This is critical for distinguishing between isomers, which have the same elemental composition but different structures. The fragmentation pattern serves as a "fingerprint" for the molecule.[18]
Caption: The principle of tandem mass spectrometry (MS/MS).
Chapter 4: Experimental Protocols
This section provides a generalized, step-by-step protocol for a forced degradation study and subsequent LC-MS analysis.
Protocol: Forced Degradation Study
Objective: To generate potential degradation products of a fluorinated sugar intermediate for analytical method development.
Materials:
-
Fluorinated sugar intermediate
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or acetonitrile
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the fluorinated sugar intermediate at a concentration of approximately 1 mg/mL in a 50:50 mixture of water and an appropriate organic solvent (e.g., methanol or acetonitrile).[8]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At selected time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At selected time points, take an aliquot and dilute for analysis.
-
Thermal Degradation: Place a solid sample of the intermediate in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven. At selected time points, dissolve the solid or dilute the solution for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] Analyze a control sample stored in the dark.
-
Control Samples: Prepare a control sample by diluting the stock solution and keep it at 4°C.
-
Analysis: Analyze all samples by LC-MS to assess the extent of degradation and the profile of the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[7]
Protocol: LC-HRMS for Identification
Objective: To separate and identify the degradation products generated in the forced degradation study.
Instrumentation:
-
UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Procedure:
-
Chromatographic Separation:
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
Injection volume: 2 µL
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 15 min, hold for 2 min, and then return to initial conditions and equilibrate for 3 min.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Capillary voltage: 3.5 kV
-
Gas temperature: 325°C
-
Drying gas flow: 8 L/min
-
Nebulizer pressure: 40 psi
-
Scan range: m/z 50-1000
-
Acquisition mode: Full scan MS followed by data-dependent MS/MS (ddMS2). Select the top 3-5 most intense ions from the full scan for fragmentation.
-
Collision energy: Ramped (e.g., 10-40 eV) to obtain rich fragmentation spectra.
-
-
Data Analysis:
-
Process the data using the instrument's software.
-
Extract the accurate masses of the parent compound and any new peaks observed in the stressed samples.
-
Generate elemental formulas for the new peaks based on their accurate mass and isotopic pattern.
-
Propose structures for the degradation products based on their elemental formula and MS/MS fragmentation patterns, considering plausible chemical transformations of the parent molecule.
-
Conclusion and Future Perspectives
The analysis of fluorinated sugar intermediate degradation products is a complex but essential task in pharmaceutical development. A thorough understanding of the degradation chemistry, combined with a systematic approach to LC-MS method development, is key to success. High-resolution mass spectrometry, particularly with Orbitrap or Q-TOF analyzers, provides the necessary tools for confident identification of unknown impurities.
As analytical instrumentation continues to improve in sensitivity and resolution, we can expect to identify and characterize degradation products at even lower levels. The integration of ion mobility spectrometry (IMS) with LC-MS is an emerging trend that offers an additional dimension of separation based on molecular shape, which is particularly useful for distinguishing isomers.[18] Ultimately, a robust and well-validated analytical strategy ensures the development of safe and effective medicines.
References
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
ResearchGate. (2016, July 17). Does it make any difference in using ESI and APCI sources for LCMS/MS?. Retrieved from [Link]
-
LCGC International. (2020, December 16). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]
-
Repository of the Academy's Library. (n.d.). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?. Retrieved from [Link]
-
Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from [Link]
-
LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, December 31). Q-TOF vs Q-orbitrap MS data. Retrieved from [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Contract Laboratory. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Reddit. (2024, September 12). Deciding between QTOF and Orbitrap options for intact mass. Retrieved from [Link]
-
PubMed. (2005, July 29). Stability of fluorinated surfactants in advanced oxidation processes--A follow up of degradation products using flow injection-mass spectrometry, liquid chromatography-mass spectrometry and liquid chromatography-multiple stage mass spectrometry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing Procedure. Retrieved from [Link]
-
ResearchGate. (2018, August 7). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
PMC. (n.d.). Profiling of glucose degradation products through complexation with divalent metal ions coupled with ESI/qTOF/MS/MS analysis. Retrieved from [Link]
-
PMC. (n.d.). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]
-
International Pharmaceutical Quality. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Biodegradation and biotransformation of organofluorine compounds. Retrieved from [Link]
-
Tsinghua University Press. (n.d.). Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
(2026, February 4). Mass spectrometry of different sugars in consumer products: Linking authentic research to classroom practice. Retrieved from [Link]
-
ACS Publications. (2020, December 1). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. Retrieved from [Link]
-
PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
RSC Publishing. (2020, June 10). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Retrieved from [Link]
-
BioResources. (2012, July 17). Degradation kinetics of monosaccharides in hydrochloric, sulfuric, and sulfurous acid. Retrieved from [Link]
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19F NMR spectra analysis of 2,2-difluoro-D-ribofuranose derivatives
Technical Guide: NMR Spectral Analysis of 2,2-Difluoro-D-ribofuranose Derivatives
Executive Summary
The synthesis of 2,2-difluoro-nucleosides, most notably Gemcitabine (2',2'-difluorodeoxycytidine) , relies heavily on the precise characterization of the carbohydrate intermediate: 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate .
In process chemistry, distinguishing between the
This guide delineates the superior utility of
Part 1: The Analytical Challenge
The 2,2-difluoro-ribose ring presents a "gem-difluoro" system where two fluorine atoms reside on C2. This creates a complex spin system due to the non-equivalence of the fluorine atoms (diastereotopic) and strong coupling to adjacent protons.
Comparative Analysis: NMR vs. Alternatives
| Feature | HPLC (UV/Vis) | ||
| Spectral Window | Wide (~400 ppm).[1] No overlap. | Narrow (~12 ppm). Severe overlap. | N/A (Chromatographic separation). |
| Anomeric Specificity | High. | Low. Anomeric protons often obscured by benzoyl groups. | Medium. Requires authentic standards for retention time matching. |
| Background Interference | None. Solvents/reagents are invisible.[2] | High. Solvents and protecting groups dominate. | Variable. UV-active impurities interfere. |
| Structural Insight | Direct probe of ring pucker & stereochemistry via | Indirect. Requires complex decoupling. | None. |
| Throughput | High (Quick acquisition for IPC). | Medium (Longer setup/analysis). | Low (Column equilibration/run time). |
Part 2: Mechanistic Principles of Gem-Difluoro Systems
To interpret the spectra, one must understand the spin physics of the C2 position.
The AB Spin System
The two fluorine atoms at C2 are diastereotopic (chemically non-equivalent) due to the chiral centers at C1, C3, and C4. They do not appear as a single peak but as two distinct multiplets, often separated by 10–15 ppm.
-
vs.
: The fluorine atom syn to the C3-hydroxyl (or benzoate) generally resonates at a different frequency than the anti-fluorine. -
Geminal Coupling (
): The two fluorines couple strongly to each other, with a coupling constant typically in the range of 220–250 Hz .
Anomeric Sensitivity
The configuration at C1 (
- -Anomer: The C1-substituent (e.g., mesylate, benzoate) is trans to the C2-fluorine system in a way that creates a specific shielding cone.
- -Anomer: The cis relationship often leads to a downfield shift for one of the fluorine signals.
Part 3: Data Interpretation & Reference Values
The following data corresponds to the key intermediate: 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate .[3][4][5]
Spectral Assignments (in CDCl )
The spectrum is characterized by two sets of signals (one for the major
Table 1: Chemical Shift and Coupling Data[6]
| Anomer | Nucleus | Chemical Shift ( | Multiplicity | Key Couplings (Hz) |
| Isomer A | F-2a | -107.8 | ddd (AB system) | |
| F-2b | -121.2 | ddd (AB system) | ||
| Isomer B | F-2a' | -117.5 | ddd (AB system) | |
| F-2b' | -124.5 | ddd (AB system) |
Note: Shifts are referenced to CFCl
Decoding the Pattern[9]
-
Identify the Quartet: Look for the massive ~240 Hz splitting. This identifies the two F atoms belonging to the same molecule.
-
Pair the Signals: The signal at -107 ppm is coupled to the signal at -121 ppm. They form the AB system for Isomer A.
-
Calculate Ratio: Integration of the -107 ppm multiplet vs. the -117 ppm multiplet gives the direct molar ratio of anomers.
Part 4: Experimental Protocol
Workflow Diagram
The following Graphviz diagram illustrates the decision logic for analyzing crude reaction mixtures.
Figure 1: Decision workflow for rapid IPC analysis of fluorinated sugar intermediates.
Step-by-Step Methodology
1. Sample Preparation
-
Mass: Weigh 15–25 mg of crude oil/solid.
-
Solvent: Add 0.6 mL CDCl
. -
Internal Standard (Optional for qNMR): Add 10
L of -trifluorotoluene ( -63 ppm) if absolute quantification is required.
2. Acquisition Parameters (Bruker Standard)
-
Pulse Sequence: zgfhigqn (Inverse gated decoupling is preferred for qNMR to eliminate NOE, though standard zg is acceptable for simple ratios).
-
Spectral Width (SW): 200 ppm (ensure -50 to -250 ppm is covered).
-
Transmitter Offset (O1P): -120 ppm (centers the excitation on the region of interest).
-
Relaxation Delay (D1):
-
Quick Scan: 1.0 s (Sufficient for qualitative checks).
-
Quantitative:
5.0 s (Fluorine in these systems is typically 0.8–1.5 s; ensures 99% magnetization recovery).
-
-
Scans (NS): 16–32 scans (Fluorine is 100% natural abundance and highly sensitive; high scan counts are rarely needed).
3. Processing
-
Line Broadening (LB): 0.3 Hz.
-
Baseline Correction: Critical. Use a polynomial fit (ABS) to ensure flat baselines for accurate integration.
-
Referencing: If no internal standard is used, reference the solvent lock or set the major fluorine signal to a known literature value (e.g., -107.8 ppm) for consistency.
Part 5: Advanced Structural Verification
To confirm the conformation of the ribose ring (North vs. South pucker), analyze the Vicinal Coupling (
Figure 2: Coupling interactions governing the multiplet shape. The magnitude of
-
Interpretation: If
is large (~15-20 Hz), the fluorine and H3 are in a trans-diaxial arrangement, indicating a specific ring twist (e.g., C3-endo). If the coupling is small, they are gauche.
References
-
ChemicalBook. (2025). 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate Spectral Data. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 2-Deoxy-2,2-difluoro-D-erythro-ribofuranose-3,5-dibenzoate Product Guide. Retrieved from
-
University of Colorado Boulder. (n.d.). 19F NMR Reference Standards and Chemical Shifts. Retrieved from
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from
- Chou, T. et al. (1991). Stereospecific Synthesis of 2-Deoxy-2,2-difluororibonolactone. Journal of Organic Chemistry.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. magritek.com [magritek.com]
- 3. 2-Deoxy-2,2-difluoro-D-erythro-ribofuranose-3,5-dibenzoate | CAS 143157-22-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-Deoxy-2,2-Difluoro-D-Ribofuranose 3,5-Dibenzoate 1-Methanesulfonate - Amerigo Scientific [amerigoscientific.com]
- 5. WO2006095359A1 - Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof - Google Patents [patents.google.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. colorado.edu [colorado.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Navigating the Disposal of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the synthesis and development of novel therapeutics, the proper management of chemical intermediates is as crucial as the synthesis itself. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate, a key intermediate in the synthesis of the chemotherapeutic agent, gemcitabine. Due to its nature as a halogenated organic compound and its direct link to a cytotoxic drug, this substance requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment.
Understanding the Hazard: Why Special Disposal is Critical
Key Hazard Considerations:
-
Halogenated Organic Compound: These compounds can be toxic and harmful to the environment if not disposed of correctly.[6] They should not be released into the sewer system.
-
Cytotoxic Precursor: As an intermediate in the synthesis of a chemotherapy drug, there is a potential for cytotoxic activity.[3] Disposal must follow protocols for hazardous pharmaceutical waste to prevent harm to living organisms and ecosystems.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate in any capacity, including for disposal, the following Personal Protective Equipment (PPE) is mandatory. The goal is to prevent all routes of exposure: inhalation, ingestion, and skin contact.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact with potentially cytotoxic material.[6][7][8] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of the compound, especially if in solution.[7] |
| Lab Coat | A disposable, back-closing, long-sleeved gown. | Prevents contamination of personal clothing.[7][8][9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder form to prevent inhalation of fine particles.[7] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Spill Management: A Step-by-Step Emergency Protocol
Accidents can happen. A well-rehearsed spill cleanup plan is essential for maintaining a safe laboratory environment.
Immediate Actions:
-
Alert personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the area: Cordon off the spill area to prevent further contamination.
-
Don appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE outlined in the table above.
Cleanup Procedure for a Solid Spill:
-
Gently cover the spill: Use absorbent pads or a damp paper towel to cover the solid material to prevent it from becoming airborne.[10]
-
Collect the material: Carefully scoop the covered material into a designated hazardous waste container.
-
Decontaminate the area: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of cleanup materials: All materials used for the cleanup, including the absorbent pads and your disposable PPE, must be placed in the hazardous waste container.
Cleanup Procedure for a Liquid Spill (if dissolved in a solvent):
-
Contain the spill: Use absorbent materials from a chemical spill kit to dike the spill and prevent it from spreading.[11]
-
Absorb the liquid: Apply absorbent pads or other inert material to soak up the liquid.
-
Collect the waste: Place the saturated absorbent materials into a designated hazardous waste container.
-
Decontaminate the area: Clean the spill area with an appropriate solvent and then with soap and water.
-
Dispose of cleanup materials: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.
The Disposal Pathway: A Decision-Making Workflow
The proper disposal of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate requires a systematic approach to waste segregation and containment. The following diagram illustrates the decision-making process for its disposal.
Caption: Disposal workflow for 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate.
Detailed Disposal Protocol
The following is a step-by-step protocol for the final disposal of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate.
Step 1: Waste Identification and Segregation
-
All waste containing 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate, including unreacted material, contaminated labware (e.g., weighing boats, spatulas), and cleanup debris, must be classified as halogenated organic hazardous waste and cytotoxic waste .[6]
-
This waste stream must be kept separate from non-halogenated and non-hazardous waste to ensure proper disposal and to prevent costly and improper waste management.
Step 2: Containerization
-
Place all waste into a designated, leak-proof, and puncture-resistant hazardous waste container.
-
The container must be compatible with the chemical properties of the waste. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must be kept closed at all times, except when adding waste.
Step 3: Labeling
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate"
-
The hazard characteristics: "Toxic", "Halogenated Organic"
-
The date of accumulation
-
The name and contact information of the generating researcher or lab
-
Step 4: Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The recommended final disposal method for this type of waste is high-temperature incineration at a licensed chemical destruction facility.[12] This method ensures the complete destruction of the hazardous compounds.
-
Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these rigorous protocols, you can ensure the safe and compliant disposal of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate, thereby protecting yourself, your colleagues, and the environment.
References
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). Retrieved from [Link]
-
Safe handling of cytotoxics: guideline recommendations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Handling cytotoxic material. (n.d.). Cleanroom Technology. Retrieved from [Link]
-
NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. (2019, January). Canterbury District Health Board. Retrieved from [Link]
-
Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from [Link]
-
2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-di benzoate. (2025, August 26). Chemsrc. Retrieved from [Link]
-
Chemical Safety Practices Recommendations Gemcitabine (2′-Deoxy-2′,2′-difluorocytidine, dFdC). (n.d.). National Cancer Institute at Frederick. Retrieved from [Link]
-
MSDS of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate. (2017, August 7). Capot Chemical. Retrieved from [Link]
-
Disposal of INLEXZO. (2025, November 12). J&J Medical Connect. Retrieved from [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (n.d.). oncofarma. Retrieved from [Link]
-
Safety Data Sheet: 2-Deoxy-D-ribose. (n.d.). Carl ROTH. Retrieved from [Link]
-
gemcitabine injection solution How Supplied/Storage and Handling. (n.d.). Pfizer Medical - US. Retrieved from [Link]
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- 1. CAS#:1173824-58-2 | 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-di benzoate | Chemsrc [chemsrc.com]
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- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 4. INLEXZO – Disposal of INLEXZO [jnjmedicalconnect.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Handling cytotoxic material [cleanroomtechnology.com]
- 7. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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- 12. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
